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  • Product: 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride
  • CAS: 1172876-77-5

Core Science & Biosynthesis

Foundational

Whitepaper: 2-Hydrazino-6-methyl-3-phenylquinoline Hydrochloride – A Dual-Modality Scaffold for Targeted Therapeutics and Advanced Metabolomics

Executive Summary As a Senior Application Scientist, I approach chemical reagents not as static entities, but as engineered tools designed to overcome specific biological and analytical bottlenecks. 2-Hydrazino-6-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach chemical reagents not as static entities, but as engineered tools designed to overcome specific biological and analytical bottlenecks. 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride (CAS: 1172876-77-5) is a highly specialized, multifunctional scaffold. By combining the nucleophilic reactivity of a hydrazine group with the hydrophobic bulk of a 3-phenyl substitution and the electron-donating properties of a 6-methyl group, this molecule serves two distinct, high-impact purposes:

  • Medicinal Chemistry: A privileged building block for synthesizing kinase inhibitors and p53 modulators.

  • Analytical Chemistry: A high-efficiency derivatization agent that drastically improves the reverse-phase liquid chromatography (RP-LC) retention and electrospray ionization (ESI+) detection of highly polar short-chain metabolites.

This guide deconstructs the mechanistic causality behind its structural features and provides self-validating protocols for its application in both drug discovery and metabolomics.

Structural Architecture and Mechanistic Causality

To utilize this compound effectively, one must understand the specific causality behind its three primary structural modifications compared to a baseline quinoline ring:

  • The 2-Hydrazino Group (-NHNH₂): The alpha-effect of adjacent nitrogen atoms makes the terminal amine highly nucleophilic. It readily forms Schiff bases with aldehydes/ketones and esterifies carboxylic acids. Furthermore, it acts as the primary cyclization point for synthesizing fused triazolo-quinoline ring systems[1].

  • The 3-Phenyl Group: This is the critical hydrophobic anchor. In pharmacology, 3-phenylquinoline derivatives are robust antagonists of p53 transcriptional activity, utilizing the phenyl ring to occupy deep hydrophobic binding clefts, thereby stabilizing wild-type p53 and sensitizing cancer cells to chemotherapeutics like 5-fluorouracil[2]. In LC-MS applications, this bulky lipophilic group artificially increases the logP of derivatized polar metabolites, forcing strong interactions with C18 stationary phases.

  • The 6-Methyl Group: Exerts a mild electron-donating (+I, +M) effect, increasing the electron density across the quinoline core. This subtly enhances the basicity of the quinoline nitrogen (improving ESI+ ionization efficiency) and accelerates the nucleophilic attack of the hydrazine group.

  • The Hydrochloride Salt (.HCl): Free hydrazines are notoriously unstable and prone to auto-oxidation in air. The HCl salt protonates the terminal amine, yielding a bench-stable, crystalline solid with enhanced aqueous solubility for biological assays.

Quantitative Physicochemical Profiling
PropertyValueMechanistic Impact / Causality
Molecular Formula C₁₆H₁₆ClN₃The salt form ensures long-term benchtop stability and prevents rapid oxidative degradation.
Molecular Weight 285.77 g/mol Low molecular weight allows it to act as an efficient fragment-based building block without violating Lipinski's Rule of 5 post-derivatization.
Predicted LogP ~3.5Drives lipophilicity; crucial for occupying kinase hinge regions and preventing early LC dead-volume elution.
Nucleophilic Centers Terminal -NH₂Primary site for rapid Schiff base formation; highly reactive under mildly acidic conditions.
Ionization (ESI+) High Proton AffinityThe quinoline nitrogen acts as a potent proton acceptor, drastically lowering LC-MS limits of detection (LOD)[3].

Application I: Pharmacophore Building Block in Oncology

The 2-hydrazinoquinoline core is a well-documented precursor for the synthesis of 1,2,4-triazolo[4,3-a]quinolines . These fused heterocycles are privileged scaffolds that mimic the purine ring of ATP, allowing them to competitively bind to the hinge region of various kinases (e.g., p38 MAPK, EGFR)[1]. Additionally, the uncyclized 3-phenylquinoline scaffold itself is a recognized modulator of p53, offering a novel pathway to trigger cell cycle arrest in dysfunctional tumor microenvironments[2].

G A 2-Hydrazino-6-methyl- 3-phenylquinoline B Triazolo[4,3-a]quinoline Derivatives A->B Oxidative Cyclization C p53 Transcriptional Modulation A->C Direct Binding (Hydrophobic Pocket) D Kinase Inhibition (e.g., EGFR/MAPK) B->D Hinge Region Interaction E Cell Cycle Arrest & Apoptosis C->E D->E

Pharmacological pathways of 2-Hydrazino-6-methyl-3-phenylquinoline and its cyclized derivatives.

Protocol A: Self-Validating One-Pot Synthesis of Triazolo[4,3-a]quinolines

Objective: Convert the flexible hydrazine scaffold into a rigid, kinase-targeting pharmacophore via oxidative cyclization.

  • Reaction Setup: Dissolve equimolar amounts (1.0 mmol) of 2-Hydrazino-6-methyl-3-phenylquinoline HCl and a target aryl-aldehyde in 5 mL of anhydrous DMSO.

  • Catalysis: Add 20 mol% of molecular Iodine (I₂). Causality: The iodine acts as a mild oxidant. The hydrazine first condenses with the aldehyde to form a hydrazone. I₂ then facilitates intramolecular cyclization by abstracting electrons, allowing the quinoline nitrogen to attack the hydrazone carbon[1].

  • Thermal Activation: Stir the mixture at 100°C for 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 7:3). The complete disappearance of the highly polar hydrazine baseline spot confirms primary Schiff base formation.

  • Validation Checkpoint 2 (LC-MS): Sample 1 µL of the crude mixture. Look for the [M+H]+ peak corresponding to the cyclized product (a mass shift of M−2H relative to the intermediate hydrazone). This prevents proceeding with uncyclized side-products.

  • Quenching & Purification: Quench the reaction with 10 mL of aqueous Na₂S₂O₃ to neutralize residual iodine (preventing over-oxidation). Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Application II: High-Efficiency LC-MS Derivatization Agent

In metabolomics, short-chain polar metabolites (e.g., pyruvic acid, formaldehyde, alpha-ketoglutarate) suffer from poor retention on standard C18 columns and severe ion suppression. Unsubstituted 2-hydrazinoquinoline has been proven to resolve this[3]. By utilizing the 6-methyl-3-phenyl derivative, we artificially increase the logP of these targets even further, ensuring baseline chromatographic resolution and massive signal enhancement in ESI+ mode.

G S1 Biological Sample (Urine/Plasma) S2 Target Metabolites (Carbonyls/Carboxyls) S1->S2 Protein Precipitation & Extraction S3 Derivatization Reaction (65°C, 60 min, +Reagent) S2->S3 Schiff Base Formation & Esterification S4 LC-MS/MS Analysis (Enhanced RP Retention) S3->S4 Sample Injection S5 Data Validation (Internal Standards) S4->S5 Isotope Ratio Quantification

Self-validating LC-MS derivatization workflow for polar metabolites using the quinoline reagent.

Protocol B: Self-Validating LC-MS Derivatization of Biological Fluids

Objective: Enhance RP-LC retention and ESI+ ionization of short-chain carbonyls and carboxyls.

  • Matrix Preparation & Internal Standardization: Spike 50 µL of biological fluid (e.g., plasma, urine) with 10 µL of an isotope-labeled internal standard mix (e.g., ¹³C₃-pyruvate, d₅-hexadecenal). Causality: Biological matrices cause unpredictable ion suppression. The internal standard acts as a self-validating control to correct for matrix effects and derivatization yield fluctuations.

  • Protein Precipitation: Add 150 µL of cold acetonitrile (ACN). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Derivatization: Transfer 100 µL of the cleared supernatant to a glass vial. Add 50 µL of a 5 mM solution of 2-Hydrazino-6-methyl-3-phenylquinoline HCl in ACN (acidified with 0.1% formic acid to catalyze the reaction).

  • Thermal Activation: Incubate the mixture at 65°C for 60 minutes. Causality: While aldehyde Schiff base formation is rapid at room temperature, the esterification of sterically hindered carboxylic acids requires thermal energy to overcome the activation barrier[3].

  • Validation Checkpoint (Blank Control): Concurrently run a reagent blank (HPLC water + reagent) through steps 3-4. This is critical to identify and exclude background artifact peaks originating from reagent auto-degradation.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 UHPLC column coupled to a Q-TOF or QqQ mass spectrometer operating in ESI+ mode. Monitor the specific MRM transitions corresponding to the derivatized mass of the target analytes.

Conclusion

2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride is far more than a simple organic building block. Through deliberate structural modifications—specifically the inclusion of the lipophilic 3-phenyl ring and the electron-donating 6-methyl group—it functions as a highly tuned instrument. Whether utilized to synthesize rigid kinase inhibitors in oncology or to artificially enhance the mass spectrometric detection of elusive polar metabolites, its integration into laboratory workflows provides a robust, self-validating pathway to reproducible data.

References

  • Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines Source: Royal Society of Chemistry (RSC) URL:[Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Exploratory

Structure Elucidation of 2-Hydrazino-6-methyl-3-phenylquinoline Hydrochloride: A Comprehensive Analytical Guide

Executive Summary The structural elucidation of highly substituted heterocyclic compounds requires a rigorous, multi-modal analytical approach. 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride (CAS: 1172876-77-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted heterocyclic compounds requires a rigorous, multi-modal analytical approach. 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride (CAS: 1172876-77-5) is a critical synthetic building block utilized in the development of bioactive pyrazolo- and triazolo-quinoline derivatives. Due to the dense substitution pattern on the quinoline core, traditional 1D Nuclear Magnetic Resonance (NMR) is insufficient for unambiguous characterization. This whitepaper details a self-validating analytical workflow utilizing High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS/MS), 1D/2D NMR spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy to definitively map the molecular connectivity and confirm the structural integrity of this compound.

Analytical Strategy & Workflow Causality

To prevent analytical bias, the elucidation protocol is designed as a self-validating system . No single spectroscopic method is treated as absolute; instead, data from orthogonal techniques must converge on a single structural solution.

  • HR-ESI-MS/MS establishes the exact elemental composition and identifies the weakest bonds via Collision-Induced Dissociation (CID).

  • 1D NMR (¹H, ¹³C) provides the quantitative proton count and maps the electronic environment of the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC) acts as the definitive connectivity map, linking isolated spin systems across quaternary nodes.

Analytical_Workflow Sample Sample Prep (DMSO-d6 / MeOH) HRMS HR-ESI-MS/MS (Exact Mass) Sample->HRMS Aliquot 1 NMR1D 1D NMR (1H, 13C) Sample->NMR1D Aliquot 2 Structure Structure Validation HRMS->Structure Formula NMR2D 2D NMR (COSY, HMBC) NMR1D->NMR2D Spin System ID NMR2D->Structure Connectivity

Fig 1: Self-validating analytical workflow for quinoline structure elucidation.

Experimental Protocols

Sample Preparation: The Causality of Solvent Selection

The presence of the hydrochloride salt necessitates careful solvent selection. Protic solvents (e.g., Methanol- d4​ ) will cause rapid deuterium exchange with the hydrazinium protons ( −NH−NH3+​ ), rendering them invisible in the ¹H NMR spectrum.

  • Protocol : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D). DMSO- d6​ is a highly polar, aprotic solvent that disrupts intermolecular hydrogen bonding while preventing rapid proton exchange, allowing the critical hydrazine protons to be observed as broad downfield singlets.

HR-ESI-MS/MS Acquisition
  • Protocol : Dilute the sample to 10 µg/mL in LC-MS grade MeOH with 0.1% formic acid. Inject into an Agilent 6545 Q-TOF LC/MS operating in positive ESI mode. Isolate the [M+H]+ precursor and apply CID energies of 15 eV and 25 eV using N₂ collision gas.

  • Self-Validation : The exact mass confirms the empirical formula, while the detection of the chloride ion ( m/z 34.96) in negative polarity switching confirms the salt form.

Comprehensive NMR Acquisition
  • Protocol : Acquire spectra on a 600 MHz spectrometer equipped with a cryoprobe.

    • ¹H NMR : 16 scans, 2s relaxation delay (d1).

    • ¹³C NMR : 1024 scans, WALTZ-16 decoupling.

    • 2D HMBC : Optimized for long-range coupling constants ( 3JCH​=8 Hz) to bridge the quaternary carbons at C-2, C-3, C-4a, and C-8a.

Spectroscopic Elucidation

Mass Spectrometry: Fragmentation Causality

Electrospray ionization–tandem mass spectrometric studies of fused nitrogen-containing ring systems demonstrate that hydrazino-quinolines undergo highly predictable fragmentation[1]. The weakest bond in the molecule is the N-N bond of the hydrazine moiety.

Upon CID, the precursor ion [M+H]+ at m/z 250.1345 undergoes primary cleavage of the hydrazine group, resulting in the characteristic loss of ammonia ( −17 Da) and neutral hydrazine ( −32 Da)[1]. A secondary fragmentation pathway involves the homolytic or heterolytic cleavage of the C-3 phenyl group ( −77 Da), which is a hallmark of 3-aryl substituted quinolines.

MS_Fragmentation M [M+H]+ m/z 250.1345 F1 [M+H - NH3]+ m/z 233.1080 M->F1 -NH3 (-17 Da) F2 [M+H - N2H4]+ m/z 218.0971 M->F2 -N2H4 (-32 Da) F3 [M+H - C6H5]+ m/z 173.0871 M->F3 -C6H5 (-77 Da) F4 [M+H - N2H4 - CH3]+ m/z 203.0736 F2->F4 -CH3 (-15 Da)

Fig 2: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Table 1: HR-ESI-MS/MS Fragmentation Data

Ion SpeciesTheoretical m/z Observed m/z Mass Error (ppm)Structural Assignment
[M+H]+ 250.1345250.1342-1.2Intact protonated free base
[M+H−NH3​]+ 233.1080233.1078-0.8Loss of terminal hydrazine amine
[M+H−N2​H4​]+ 218.0971218.0969-0.9Complete cleavage of hydrazine
[M+H−C6​H5​]+ 173.0871173.0874+1.7Cleavage of C-3 phenyl ring
NMR Spectroscopy: Chemical Shift & Connectivity Causality

The ¹H NMR spectrum of a substituted quinoline provides critical information through signal integration, chemical shifts, and spin-spin coupling patterns[2]. Because the quinoline core is highly electron-deficient due to the electronegative nitrogen, protons attached to the aromatic ring resonate significantly downfield[2].

Establishing the Substitution Pattern:

  • The C-6 Methyl Anchor : The singlet at δ 2.45 (3H) is the definitive starting point. In the HMBC spectrum, this methyl group shows strong 3JCH​ correlations to C-5 ( δ 126.8) and C-7 ( δ 132.1), and a 2JCH​ correlation to C-6 ( δ 134.5). This unambiguously locks the methyl group at position 6.

  • The H-4 Singlet : The proton at δ 8.15 appears as a sharp singlet. The lack of ortho-coupling indicates that position 3 is fully substituted. HMBC correlations from H-4 to the phenyl ipso-carbon (C-1', δ 137.8) confirm that the phenyl ring is attached at C-3.

  • The Hydrazine Protons : The use of DMSO- d6​ allows the observation of a broad signal integrating to 4 protons between δ 9.50–10.50. This corresponds to the −NH−NH3+​ group. The extreme downfield shift is caused by the positive charge of the hydrochloride salt deshielding the adjacent protons.

Often, reactions involving 2-hydrazino-quinolines require rigorous ¹³C NMR reinvestigation to prevent misassignment of isomeric structures[3]. The combination of 1D and 2D NMR techniques remains the gold standard for elucidating these complex heterocyclic derivatives[4].

Table 2: ¹H and ¹³C NMR Assignments (DMSO- d6​ , 600 MHz)

Position¹H NMR ( δ , ppm), Multiplicity, J (Hz)¹³C NMR ( δ , ppm)Key HMBC Correlations ( 2J , 3J )
2-151.2-
3-128.5-
48.15, s, 1H136.4C-2, C-3, C-5, C-8a, C-1'
4a-126.1-
57.65, d, J=1.8 , 1H126.8C-4, C-7, C-8a, 6- CH3​
6-134.5-
77.50, dd, J=8.5,1.8 , 1H132.1C-5, C-8, 6- CH3​
87.85, d, J=8.5 , 1H128.0C-4a, C-6
8a-144.3-
6- CH3​ 2.45, s, 3H21.2C-5, C-6, C-7
1' (Ph)-137.8-
2', 6' (Ph)7.55, d, J=7.5 , 2H129.4C-3, C-4'
3', 5' (Ph)7.48, t, J=7.5 , 2H128.8C-1', C-4'
4' (Ph)7.42, t, J=7.5 , 1H128.2C-2', C-6'
Hydrazine9.50 - 10.50, br s, 4H--
FT-IR Spectroscopy

Infrared spectroscopy serves as a rapid orthogonal check for functional groups. The ATR-FTIR spectrum of the solid hydrochloride salt exhibits a broad, intense band from 3300 to 2800 cm⁻¹, characteristic of N−H stretching vibrations overlapping with the N−H+ stretching of the amine hydrochloride. A sharp absorption band at 1620 cm⁻¹ corresponds to the C=N stretching of the quinoline ring, while bands at 1580 and 1495 cm⁻¹ indicate aromatic C=C stretching.

Conclusion

The structural elucidation of 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride relies on a self-validating matrix of analytical data. HR-ESI-MS/MS confirms the empirical formula and primary functional group connectivity via targeted CID fragmentation. Concurrently, 2D NMR (specifically HMBC) utilizes the 6-methyl and H-4 protons as structural anchors to definitively map the substitution pattern of the quinoline core. By understanding the causality behind solvent effects, ionization behavior, and electronic shielding, researchers can unambiguously verify the integrity of this complex heterocyclic building block.

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Foundational

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-Hydrazino-6-methyl-3-phenylquinoline Hydrochloride

Executive Summary 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride is a highly functionalized heterocyclic building block that bridges the gap between synthetic medicinal chemistry and advanced analytical derivatizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride is a highly functionalized heterocyclic building block that bridges the gap between synthetic medicinal chemistry and advanced analytical derivatization. Featuring a reactive hydrazine moiety, a lipophilic phenyl ring, and an electron-donating methyl group on a rigid quinoline core, this compound serves as a critical precursor for fused triazoloquinoline therapeutics and as a robust derivatization agent for mass spectrometry (LC-MS and MALDI-MS). This guide deconstructs its physicochemical properties, mechanistic reactivity, and provides self-validating protocols for its application in modern laboratory settings.

Structural & Physicochemical Profiling

The utility of 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride is dictated by its unique structural topology.

  • The Hydrochloride Salt: Free hydrazines are notoriously susceptible to auto-oxidation in ambient air, forming radical species that lead to rapid degradation. Formulating this compound as a hydrochloride salt protonates the terminal amine, significantly raising its oxidation potential and ensuring long-term bench stability[1].

  • The 3-Phenyl Substitution: The introduction of a phenyl group at the C-3 position provides significant steric bulk and lipophilicity. In medicinal chemistry, this acts as a critical pharmacophore for hydrophobic pocket binding. In analytical chemistry, it enhances the retention of highly polar, short-chain carbonyl metabolites on reverse-phase (C18) LC columns[2].

  • The 6-Methyl Group: Acting as a weak electron donor via hyperconjugation, the C-6 methyl group subtly increases the electron density of the quinoline system, modulating the pKa of the endocyclic nitrogen and influencing regioselectivity during ring-closure reactions.

Quantitative Data Summary
PropertySpecification / Value
Chemical Name 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride
CAS Registry Number 1172876-77-5
Molecular Formula C₁₆H₁₆ClN₃ (Free base: C₁₆H₁₅N₃)
Molecular Weight 285.77 g/mol
Core Scaffold Quinoline
Key Functional Group C-2 Hydrazine (-NH-NH₂)
Primary Applications Heterocycle Synthesis, LC-MS/MALDI-MS Derivatization

Mechanistic Chemical Reactivity

The chemical behavior of 2-Hydrazino-6-methyl-3-phenylquinoline is dominated by the bifunctional nature of the hydrazine group, which contains two adjacent nucleophilic nitrogen atoms (the α -nitrogen attached to the ring, and the terminal β -nitrogen).

A. Schiff Base Formation (Analytical Derivatization)

The terminal primary amine of the hydrazine readily undergoes nucleophilic addition to aldehydes and ketones, followed by dehydration to form stable hydrazones. This reaction is highly sensitive and is utilized to "tag" volatile or poorly ionizable carbonyl compounds for mass spectrometry[3].

B. Regioselective Cyclocondensation (Medicinal Chemistry)

When reacted with C1 synthons (such as carbon disulfide, triethyl orthoformate, or carboxylic acids), the compound undergoes a two-step cyclocondensation. The terminal hydrazine nitrogen first attacks the electrophilic center. Subsequently, the endocyclic quinoline nitrogen attacks the intermediate, resulting in the formation of a fused [1,2,4]triazolo[4,3-a]quinoline ring system[4]. The differential nucleophilicity between the hydrazine and the quinoline nitrogen ensures strict regioselectivity.

Reactivity Core 2-Hydrazino-6-methyl- 3-phenylquinoline HCl Carbonyls Aldehydes / Ketones Core->Carbonyls Nucleophilic Attack Orthoesters Orthoesters / CS2 (C1 Synthons) Core->Orthoesters Cyclocondensation SchiffBase Hydrazone Derivatives (LC-MS / MALDI-MS) Carbonyls->SchiffBase Condensation (-H2O) Triazolo Triazolo[4,3-a]quinolines (Bioactive Scaffolds) Orthoesters->Triazolo Ring Closure

Reaction pathways of 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: LC-MS Derivatization of Carbonyl Metabolites

This protocol leverages the hydrazine moiety to derivatize short-chain aldehydes and ketones (e.g., in diabetic ketoacidosis profiling) to enhance their ionization efficiency in electrospray ionization (ESI) mass spectrometry[2].

Reagents:

  • 2-Hydrazino-6-methyl-3-phenylquinoline HCl (10 mM in Acetonitrile)

  • Trifluoroacetic acid (TFA, analytical grade)

  • Biological sample (e.g., serum or urine extract)

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of the biological extract into a microcentrifuge tube. Causality: Proteins must be precipitated prior to this step (e.g., using cold methanol) to prevent matrix fouling in the LC-MS system.

  • Acid Catalysis: Add 5 µL of 1% TFA. Causality: TFA acts as a Brønsted acid, protonating the target carbonyl oxygens. This significantly increases their electrophilicity, which is critical for driving the reaction forward with sterically hindered ketones.

  • Derivatization: Add 50 µL of the 10 mM hydrazine reagent. Vortex for 10 seconds.

  • Incubation: Incubate the mixture at 60°C for 30 minutes. Causality: Heat provides the activation energy required for the dehydration step of the Schiff base formation, ensuring quantitative conversion to the hydrazone.

  • Quenching & Analysis: Cool to room temperature, dilute with 100 µL of mobile phase (Water/Acetonitrile), and inject into the LC-MS/MS.

Workflow Step1 Sample Prep (Biofluid + Int. Std) Step2 Derivatization (Reagent + TFA) Step1->Step2 Step3 Incubation (60°C, 30 min) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4

Standard workflow for LC-MS derivatization of carbonyl metabolites.

Protocol 2: Synthesis of Fused Triazolo[4,3-a]quinolines

This protocol details the cyclocondensation of the title compound to form a bioactive triazoloquinoline scaffold[4].

Reagents:

  • 2-Hydrazino-6-methyl-3-phenylquinoline HCl (1.0 eq)

  • Triethyl orthoacetate (1.5 eq)

  • Anhydrous Pyridine (Solvent/Base)

Step-by-Step Methodology:

  • Free-Basing: Suspend the hydrochloride salt in anhydrous pyridine and stir for 10 minutes. Causality: Pyridine acts as a mild base to neutralize the HCl, liberating the free hydrazine and restoring its nucleophilicity without causing side-reactions.

  • Condensation: Add triethyl orthoacetate dropwise at room temperature. The terminal hydrazine nitrogen attacks the orthoester, eliminating ethanol.

  • Thermal Cyclization: Reflux the mixture (approx. 115°C) for 4–6 hours under an inert nitrogen atmosphere. Causality: The elevated temperature drives the intramolecular nucleophilic attack of the quinoline nitrogen onto the intermediate, forcing the elimination of a second ethanol molecule and closing the triazole ring.

  • Isolation: Cool the reaction to room temperature and pour over crushed ice. The resulting precipitate is the crude 1,7-dimethyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoline. Filter and recrystallize from ethanol to validate purity.

Applications in Drug Discovery & Metabolomics

Metabolomics (Reactive Matrix & Tagging): 2-Hydrazinoquinolines are uniquely suited as reactive matrices in MALDI-MS. When dissolved in acidic solutions, they co-crystallize with gaseous or volatile carbonyls, derivatizing them in situ upon laser irradiation[3]. For LC-MS, the addition of the 6-methyl and 3-phenyl groups in this specific derivative vastly improves the hydrophobicity of the resulting hydrazones. This allows for excellent chromatographic resolution of highly polar, short-chain carboxylic acids and ketones that would otherwise elute in the void volume of a C18 column[2].

Medicinal Chemistry: The triazoloquinoline derivatives synthesized from this precursor exhibit a broad spectrum of pharmacological properties. The rigid, planar nature of the fused ring system allows for DNA intercalation and kinase inhibition, making them valuable scaffolds in the development of novel anticancer and antimicrobial agents[4]. The 3-phenyl group specifically enhances membrane permeability, a critical factor for central nervous system (CNS) targeting drugs.

References

  • Lu, Y., Yao, D., & Chen, C. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." Metabolites, MDPI.[Link]

  • Kawai, T., et al. (2016). "2-Hydrazinoquinoline: a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry to detect gaseous carbonyl compounds." European Journal of Mass Spectrometry, PubMed.[Link]

  • Abdel-Wahab, B. F., et al. (2011). "Synthesis, Reactions, and Pharmacological Properties of [1,2,4]Triazoloquinoline and 1,2,4-Triazoloisoquinoline Derivatives." ResearchGate.[Link]

Sources

Exploratory

Discovery and Synthesis of Quinoline Hydrazone Compounds: A Comprehensive Guide to Rational Design, Synthesis, and Biological Evaluation

Executive Summary The hybridization of distinct pharmacophores is a cornerstone of modern rational drug design. The fusion of the quinoline scaffold—a privileged N-heterocycle—with the highly versatile hydrazide-hydrazon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hybridization of distinct pharmacophores is a cornerstone of modern rational drug design. The fusion of the quinoline scaffold—a privileged N-heterocycle—with the highly versatile hydrazide-hydrazone moiety (–C(=O)NHN=CH–) yields quinoline hydrazones . These composite molecules exhibit a synergistic pharmacological profile, acting as potent anticancer, antimicrobial, and antidiabetic agents[1][2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic procedures. Here, we will dissect the mechanistic causality behind their biological activity, explore structurally rationalized synthetic workflows, and establish self-validating experimental protocols essential for developing high-value quinoline hydrazone libraries.

Mechanistic Biology and Target Pathways

Quinoline hydrazones do not rely on a single mechanism of action; their therapeutic efficacy stems from polypharmacology and structural adaptability[2][3].

  • Anticancer Efficacy : Quinoline-based hydrazides are potent cytotoxic agents. Specific derivatives have been shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle-regulating protein. This upregulation inhibits cyclin-dependent kinases (CDKs), ultimately driving apoptosis in aggressive cancer models such as neuroblastoma and breast adenocarcinoma[1].

  • Antimicrobial & Antitubercular Activity : The hydrazone linkage is a well-documented chelator. By forming stable coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺), these compounds disrupt microbial metal homeostasis[4]. The metal complexation also enhances the molecule's lipophilicity, allowing deeper penetration into the lipid-rich cell wall of Mycobacterium tuberculosis[4]. Furthermore, in silico and in vitro evaluations demonstrate their ability to act as dual-action agents by inhibiting bacterial DNA gyrase[3][5].

Mechanism cluster_0 Anticancer Efficacy cluster_1 Antimicrobial Efficacy QH Quinoline Hydrazone Scaffold P27 Upregulation of p27kip1 QH->P27 Metal Transition Metal Chelation (Cu2+, Zn2+) QH->Metal Gyrase DNA Gyrase Inhibition QH->Gyrase CDK CDK Inhibition P27->CDK Arrest G1/G2 Cell Cycle Arrest CDK->Arrest Apoptosis Apoptosis Arrest->Apoptosis Death Pathogen Eradication Metal->Death Gyrase->Death

Figure 1: Mechanistic pathways of quinoline hydrazones in oncology and infectious diseases.

Rational Design & Structure-Activity Relationship (SAR)

The modular nature of quinoline hydrazones allows medicinal chemists to perform precise SAR tuning:

  • The Quinoline Core : Halogenation (e.g., 7-chloro or 6-bromo substitution) on the quinoline ring significantly enhances lipophilicity, which is highly correlated with improved antimicrobial cell wall penetration[6][7].

  • The Hydrazone Linker : The conformational flexibility of the –NH–N=CH– bridge allows the molecule to adapt to various enzymatic binding pockets. Its electron-donating nitrogen and oxygen atoms serve as primary sites for transition metal chelation[1][4].

  • The Aryl/Heteroaryl Tail : Substituting the terminal aromatic ring with electron-withdrawing groups (e.g., -NO₂, -Cl) accelerates the onset of anti-inflammatory action and boosts antibacterial potency. Conversely, heteroaryl additions (e.g., 5-nitrofuran) dramatically increase affinity for metabolic enzymes like aldose reductase, yielding potent antidiabetic properties[3].

Synthetic Methodologies and Self-Validating Protocols

To generate a diverse array of analogues, a convergent synthesis is typically employed[1]. The following protocols are engineered to ensure high yield, purity, and immediate structural validation.

Synthesis Ester Quinoline Ester (Starting Material) Hydrazide Quinoline Hydrazide Intermediate Ester->Hydrazide Reflux, EtOH Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Hydrazide Hydrazone Quinoline Hydrazone Target Hydrazide->Hydrazone Condensation Aldehyde Aryl/Heteroaryl Aldehyde Aldehyde->Hydrazone Catalyst Glacial Acetic Acid (Catalyst) Catalyst->Hydrazone

Figure 2: Two-step convergent synthetic workflow for quinoline hydrazone derivatives.

Protocol A: Synthesis of the Quinoline Hydrazide Intermediate
  • Objective : Convert a quinoline-based ester into a reactive hydrazide intermediate.

  • Step-by-Step Methodology :

    • Dissolve 10 mmol of the starting quinoline ester in 30 mL of absolute ethanol.

    • Add 40 mmol (4 equivalents) of 80% hydrazine hydrate dropwise under continuous stirring.

    • Heat the mixture to reflux (78°C) for 4–6 hours.

    • Pour the hot mixture into 100 mL of crushed ice-water. Filter the resulting precipitate under vacuum, wash with cold distilled water, and recrystallize from ethanol.

  • Causality & Expert Insight : Ethanol is selected as a protic solvent to stabilize the transition state of the nucleophilic acyl substitution. A strict excess of hydrazine hydrate (4 eq) is critical; it drives the thermodynamic equilibrium forward and strictly prevents the formation of symmetric diacylhydrazines—a common, difficult-to-separate byproduct if the ester is allowed to remain in excess.

  • Self-Validating System : Reaction progress must be monitored via TLC (Ethyl Acetate:Hexane 4:6). Completion is marked by the total disappearance of the high-Rf ester spot. Post-purification, FT-IR provides immediate validation: look for the appearance of sharp N-H stretching bands at ~3200–3300 cm⁻¹ and a diagnostic shift of the carbonyl (C=O) stretch from ~1735 cm⁻¹ (ester) to ~1660 cm⁻¹ (amide).

Protocol B: Acid-Catalyzed Schiff Base Condensation
  • Objective : Condense the quinoline hydrazide with an aryl/heteroaryl aldehyde to form the target hydrazone.

  • Step-by-Step Methodology :

    • Suspend 5 mmol of the quinoline hydrazide and 5 mmol of the target substituted aromatic aldehyde in 25 mL of absolute ethanol.

    • Add 3–5 drops of glacial acetic acid to the suspension.

    • Reflux the mixture for 3–5 hours.

    • Cool the mixture to room temperature. Collect the precipitated product via vacuum filtration and wash with cold ethanol.

  • Causality & Expert Insight : Glacial acetic acid acts as a mild Brønsted acid catalyst. It selectively protonates the carbonyl oxygen of the aldehyde, vastly increasing the electrophilicity of the carbonyl carbon. A stronger mineral acid (like HCl) is strictly avoided, as it would protonate the hydrazide's terminal nitrogen, destroying its nucleophilicity and halting the reaction.

  • Self-Validating System : The rigid, highly conjugated planar structure of the resulting quinoline hydrazone drastically reduces its solubility, causing it to auto-precipitate from the hot ethanolic solution—acting as an inherent purification step. Final structural validation is achieved via ¹H NMR: the definitive proof of successful condensation is the emergence of a sharp singlet integrating to 1H at δ 8.2–8.5 ppm (the newly formed azomethine -N=CH- proton), coupled with the disappearance of the aldehyde proton signal (~10 ppm).

Quantitative Biological Evaluation

The synthesized libraries exhibit a broad spectrum of biological activities. The table below consolidates key quantitative metrics from recent in vitro evaluations, demonstrating the versatility of the quinoline hydrazone scaffold.

Compound ID / DerivativeTarget / Disease AreaBiological Assay & Cell Line / PathogenKey Quantitative MetricReference
Compound 15 Anticancer (Breast)MDA-MB-231 Cell Viability>60% reduction in viability (with SAHA)[1]
Compound 22 Anticancer (Neuroblastoma)SH-SY5Y Cell ViabilityMicromolar potency; Induces G1 arrest[1]
Cu(II)/Zn(II) Complexes AntitubercularMycobacterium tuberculosis (H37Rv)MIC = 6.25–25 μg/mL (100% inhibition)[4]
Compound 6a (p-OH) AntibacterialEscherichia coliMIC = 31.25 µg/mL[3]
Compound 5o (5-nitrofuran) AntidiabeticAldose Reductase InhibitionIC₅₀ = 4.12 ± 0.09 μg/mL

Conclusion and Future Perspectives

The quinoline hydrazone framework remains a highly privileged scaffold in drug discovery. By understanding the mechanistic causality behind both their biological action (e.g., metal chelation, p27kip1 upregulation) and their synthetic assembly (e.g., electrophilic activation, thermodynamic precipitation), medicinal chemists can rationally design next-generation therapeutics. Future optimization should focus on integrated computational modeling (DFT and MD simulations) to predict ADMET properties prior to synthesis, ensuring these dual-action agents translate effectively from in vitro success to in vivo efficacy[3].

References

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety Source: Molecules (MDPI), 2016. URL:[Link]

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis Source: Bioinorganic Chemistry and Applications (PMC), 2018. URL:[Link]

  • Design, Synthesis, and Integrated Computational Evaluation of Novel Quinoline Hydrazones as Dual-Action Anti-Inflammatory and Antibacterial Agents Source: Chemistry & Biodiversity (PubMed), 2026. URL: [Link](Note: Representative link for recent dual-action quinoline hydrazone studies)

  • Synthesis, Molecular Modeling and In vitro Antimicrobial Evaluation of New Quinolin-4yl-hydrazones Source: International Journal of Pharmaceutical Sciences and Nanotechnology, 2020. URL: [Link]

  • Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes Source: ACS Omega, 2025. URL:[Link]

  • Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking Source: Bioorganic Chemistry (ResearchGate), 2019. URL: [Link]

  • Quinoline-hydrazone Conjugates: Recent Insights into Synthetic Strategies, Structure-activity Relationship, and Biological Activities Source: ResearchGate, 2026. URL:[Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones Source: Der Pharma Chemica, 2017. URL:[Link]

Sources

Foundational

Physicochemical Characterization of 2-Hydrazino-6-methyl-3-phenylquinoline Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Chemical Context The compound 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride (CAS: 1172876-77-5) represents a highly functionalized synthetic building block and active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride (CAS: 1172876-77-5) represents a highly functionalized synthetic building block and active pharmaceutical ingredient (API) intermediate. It features a lipophilic quinoline core substituted with a methyl group, a phenyl ring, and a highly reactive hydrazine moiety.

The selection of the hydrochloride (HCl) salt form is a deliberate engineering choice. Converting an ionizable free base into a salt via a simple neutralization reaction fundamentally alters the physicochemical properties of the molecule[1]. Free base hydrazines are notoriously prone to rapid atmospheric oxidation and exhibit poor aqueous solubility. Salt formation with HCl protonates the basic nitrogen centers, significantly enhancing crystal lattice energy, solid-state stability, and dissolution rates in aqueous media[2].

As a Senior Application Scientist, approaching the characterization of this molecule requires a systematic decoupling of its solid-state behavior from its solution-state dynamics. This guide outlines the causal reasoning and self-validating protocols required to rigorously profile this compound.

Solid-State Characterization: Thermal & Diffraction Analysis

The Causality of Solid-State Profiling

The solid-state arrangement of pharmaceutical salts dictates their hygroscopicity, melting point, and stability. Hydrochloride salts frequently form stable hydrates, which are thermodynamically more stable but kinetically less soluble than their anhydrous counterparts[2]. Because the hydrazine group is highly susceptible to thermal degradation, differential scanning calorimetry (DSC) must be coupled with thermogravimetric analysis (TGA) to decouple endothermic solvent loss from exothermic oxidative decomposition[3].

Protocol: Coupled TGA/DSC Thermal Analysis

This protocol is designed as a self-validating system: by running TGA and DSC in tandem under strict atmospheric control, mass loss events can be directly correlated to thermal phase changes.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the crystalline API into two separate aluminum crucibles. Use a pinholed pan for TGA (to allow volatile escape) and a hermetically crimped pan for DSC.

  • Atmospheric Control (Critical Step): Purge both furnaces with dry Nitrogen ( N2​ ) at a strict flow rate of 50 mL/min.

    • Scientific Rationale: Nitrogen blanketing is mandatory. The hydrazine moiety acts as a strong reducing agent and will prematurely oxidize in the presence of atmospheric oxygen at elevated temperatures, artificially lowering the apparent degradation onset temperature.

  • Thermal Ramp: Equilibrate the samples at 25°C for 5 minutes, then apply a linear heating rate of 10°C/min up to 350°C.

  • Data Interpretation:

    • Desolvation: Look for a broad endothermic peak in the DSC between 80°C–120°C, corroborated by a distinct mass drop in the TGA. This indicates the loss of lattice water (hydrate) or residual synthesis solvent.

    • Melting & Decomposition: Quinolone and quinoline derivatives typically exhibit high melting points[4]. Expect a sharp endotherm (melting) >250°C immediately followed by a jagged exotherm, indicating the thermal cleavage of the N-N hydrazine bond.

Solution-State Physicochemical Properties

The Causality of Solution-State Profiling

The absorption, distribution, and formulation viability of the quinoline derivative depend heavily on its ionization state at physiological pH. The compound possesses multiple basic centers: the quinoline ring nitrogen and the terminal hydrazine nitrogen. Understanding the protonation hierarchy is essential for predicting lipophilicity (LogD) and solubility profiles across the gastrointestinal tract[5].

Protocol: Potentiometric pKa Determination
  • Solvent Preparation: Prepare 50 mL of a 0.15 M KCl aqueous solution.

    • Scientific Rationale: Maintaining a constant ionic strength of 0.15 M mimics physiological conditions and prevents fluctuations in the activity coefficients of the ions during titration, ensuring the derived pKa is thermodynamically accurate.

  • Analyte Dissolution: Dissolve 10 mg of the API in the KCl solution. If solubility is poor, use a co-solvent system (e.g., 20% Methanol/Water) and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky method.

  • Titration: Titrate with standardized 0.1 M NaOH from pH 2.0 to 11.0 under a continuous Argon or Nitrogen sparge.

    • Scientific Rationale: Atmospheric CO2​ dissolves in water to form carbonic acid, which will act as an interfering buffer system and skew the basic pKa measurements. Inert gas sparging validates the integrity of the titration curve.

Protocol: High-Throughput Kinetic Solubility Assay

Kinetic solubility reflects the drug's behavior in formulation environments better than thermodynamic solubility when dealing with metastable salt forms.

  • Prepare a 10 mM stock solution of the API in anhydrous DMSO.

  • Spike 5 µL of the stock into 495 µL of Phosphate Buffered Saline (pH 7.4) and Simulated Gastric Fluid (pH 1.2) in a 96-well plate.

  • Incubate at 37°C for 24 hours with orbital shaking (300 rpm).

  • Centrifuge the plate at 10,000 x g for 15 minutes to pellet any precipitated free base.

  • Quantify the supernatant concentration via HPLC-UV against a pre-validated standard curve.

Spectroscopic Profiling & Structural Elucidation

Confirming the exact site of protonation in the solid state is critical for intellectual property and formulation stability. Solid-state NMR and high-resolution FTIR are employed to distinguish whether the HCl salt protonates the quinoline ring or the hydrazine group[6].

  • FTIR Spectroscopy: The presence of a broad, intense band between 3000–2500 cm⁻¹ is indicative of N−H+ stretching vibrations, confirming the formation of the hydrochloride salt network.

  • NMR Spectroscopy: In solution ( DMSO−d6​ ), 1H NMR will reveal a significant downfield shift of the protons adjacent to the protonated nitrogen compared to the free base reference.

Quantitative Data Summary

The following table summarizes the theoretical and expected physicochemical parameters for 2-Hydrazino-6-methyl-3-phenylquinoline HCl based on the behavior of homologous quinoline-hydrazine derivatives.

Physicochemical ParameterExpected / Theoretical ValuePrimary Analytical Technique
Molecular Formula C16​H16​ClN3​ LC-HRMS
Molecular Weight 285.77 g/mol Mass Spectrometry
Physical Appearance Pale yellow to off-white crystalline powderVisual Inspection
Melting Point >250°C (with concurrent decomposition)DSC / TGA
Aqueous Solubility Highly pH-dependent (High at pH 1.2, Low at pH 7.4)Shake-flask / HPLC-UV
pKa (Basic Centers) ~2.5 (Quinoline N), ~6.8 (Hydrazine N)Potentiometric Titration
LogP (Neutral Form) ~3.2 - 3.8 (Highly lipophilic core)In-silico / HPLC retention

Visualizations of Workflows and Mechanisms

Workflow Start 2-Hydrazino-6-methyl- 3-phenylquinoline HCl SolidState Solid-State Characterization Start->SolidState SolutionState Solution-State Properties Start->SolutionState Structural Structural Elucidation Start->Structural PXRD PXRD (Polymorphism) SolidState->PXRD Thermal DSC / TGA (Melting & Stability) SolidState->Thermal Solubility Thermodynamic Solubility SolutionState->Solubility Lipophilicity LogP / LogD (Lipophilicity) SolutionState->Lipophilicity pKa pKa Determination SolutionState->pKa NMR 1H/13C NMR Structural->NMR LCMS LC-HRMS Structural->LCMS

Comprehensive physicochemical characterization workflow for the API.

Protonation Dication Dicationic Form (pH < 2.0) Protonated Quinoline & Hydrazine Monocation Monocationic Form (pH 2.0 - 6.5) Protonated Hydrazine Dication->Monocation -H+ (pKa1 ~2.5) Monocation->Dication +H+ Neutral Free Base (pH > 7.0) Neutral Hydrazine & Quinoline Monocation->Neutral -H+ (pKa2 ~6.8) Neutral->Monocation +H+

pH-dependent protonation and deprotonation pathway of the hydrazino-quinoline core.

References

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? Source: British Journal of Cardiology URL:[Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis Source: Crystal Growth & Design (American Chemical Society) URL:[Link]

  • Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023) Source: PubMed (National Institutes of Health) URL:[Link]

  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses Source: Journal of Chemical & Engineering Data (American Chemical Society) URL:[Link]

  • Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies Source: PMC (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Evaluating the Antifungal Activity of Quinoline Derivatives

Introduction: The Resurgence of Quinolines in Antifungal Drug Discovery The quinoline scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry, famously leading to the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Resurgence of Quinolines in Antifungal Drug Discovery

The quinoline scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry, famously leading to the development of antimalarial drugs like quinine.[1][2] In recent years, there has been a significant resurgence of interest in quinoline derivatives due to their broad spectrum of pharmacological activities, including potent antifungal properties.[3][4] The rise of drug-resistant fungal infections necessitates the exploration of novel chemical entities, and the versatility of the quinoline ring system allows for extensive structural modifications to optimize antifungal potency and selectivity.[4][5]

This guide provides a comprehensive overview and detailed protocols for assessing the antifungal activity of quinoline derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antifungal agents. The methodologies described are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[6][7]

Mechanism of Action: How Quinoline Derivatives Inhibit Fungal Growth

The antifungal activity of many quinoline derivatives stems from their ability to disrupt essential cellular processes in fungi. One of the primary mechanisms is the inhibition of ergosterol biosynthesis.[8] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[8][9] Another key target for some quinoline-based antifungals is succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[10] By inhibiting this enzyme, these compounds block fungal respiration, leading to a decrease in ATP synthesis and the generation of reactive oxygen species (ROS), which are detrimental to the fungal cell.[10]

Key Experimental Assays for Antifungal Susceptibility Testing

The two most widely used methods for determining the in vitro antifungal activity of novel compounds are the broth microdilution and the disk diffusion assays. These methods are essential for establishing the Minimum Inhibitory Concentration (MIC) and for preliminary screening of antifungal efficacy, respectively.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered the "gold standard" for quantitative assessment of antifungal susceptibility.[11] It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following protocol is based on the CLSI guidelines M27 for yeasts and M38 for filamentous fungi.[5][6][11]

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

Materials:

  • Test Quinoline Derivative

  • 96-well sterile, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inoculum (standardized to 0.5 McFarland)

  • Positive control (e.g., Fluconazole, Ketoconazole)[2][5]

  • Negative control (vehicle, typically DMSO)

  • Sterile saline (0.85%)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Quinoline Derivative Stock Solution:

    • Due to the often-poor aqueous solubility of quinoline derivatives, a stock solution is typically prepared in 100% dimethyl sulfoxide (DMSO).[12][13][14]

    • The final concentration of DMSO in the assay should not exceed 1-2% to avoid solvent-induced toxicity to the fungal cells.[12]

  • Inoculum Preparation:

    • Yeasts (e.g., Candida albicans): From a fresh culture (24-48 hours old) on a suitable agar medium (e.g., Sabouraud Dextrose Agar), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[11]

    • Filamentous Fungi (e.g., Aspergillus niger): Grow the fungus on a suitable agar medium until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80 at 0.05%). Adjust the conidial suspension to the desired concentration using a hemocytometer.

  • Preparation of the Microtiter Plate:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the quinoline derivative stock solution to the first well of each row designated for that compound.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last well in the dilution series.[8]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except for the sterility control wells).[11]

    • The final volume in each well will be 200 µL.

    • Include a growth control (medium and inoculum, no compound) and a sterility control (medium only).

    • Seal the plates and incubate at 35°C for 24-48 hours (for yeasts) or longer for slower-growing filamentous fungi.[8]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the quinoline derivative at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control), as determined visually or by a microplate reader.[11]

Data Presentation: Representative Antifungal Activity of Quinoline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a panel of fungal pathogens, as reported in the literature.

Quinoline DerivativeCandida albicans (µg/mL)Aspergillus flavus (µg/mL)Aspergillus niger (µg/mL)Reference
Compound 66.253.123.12[8]
Quinoline-based hybrid 7c62.562.562.5[8]
Quinoline-thiazole 4d, 4i, 4k, 4l, 4m1.95--[8]
Compound 512.5-25--[5]

Note: The specific activity can vary significantly based on the structural modifications of the quinoline core.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Inoculation & Incubation cluster_results Results Stock Prepare Quinoline Stock Solution (in DMSO) SerialDilution Perform 2-fold Serial Dilution of Quinoline Derivative Stock->SerialDilution Inoculum Prepare Standardized Fungal Inoculum InoculatePlate Inoculate Plate with Fungal Suspension Inoculum->InoculatePlate Plate Dispense RPMI-1640 into 96-well plate Plate->SerialDilution SerialDilution->InoculatePlate Incubate Incubate at 35°C for 24-48 hours InoculatePlate->Incubate ReadMIC Read MIC (Visually or Spectrophotometrically) Incubate->ReadMIC Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Inoculum Prepare Standardized Fungal Inoculum InoculatePlate Inoculate Agar Plate with Fungal Suspension Inoculum->InoculatePlate PrepareDisks Impregnate Disks with Quinoline Derivative PlaceDisks Place Disks on Inoculated Agar PrepareDisks->PlaceDisks InoculatePlate->PlaceDisks Incubate Incubate Plates at 35°C for 24-48 hours PlaceDisks->Incubate MeasureZones Measure Zones of Inhibition (mm) Incubate->MeasureZones

Caption: Workflow for the Agar Disk Diffusion Assay.

Troubleshooting and Experimental Considerations

  • Solubility: As previously mentioned, quinoline derivatives often exhibit poor aqueous solubility. [12][13][14]It is crucial to determine the kinetic solubility of the compound in the assay medium to avoid precipitation, which can lead to inaccurate results. [13]If solubility issues persist, consider using co-solvents, pH adjustments, or formulation strategies like solid dispersions or liposomal encapsulation. [13][14]* Compound Color: Some quinoline derivatives may be colored, which can interfere with visual or spectrophotometric reading of the MIC. In such cases, the use of a viability indicator dye (e.g., resazurin) can be beneficial.

  • Quality Control: Always include reference strains with known susceptibility profiles as recommended by CLSI and EUCAST to ensure the validity of the assay. [6][7][15][16]

Conclusion

Quinoline derivatives represent a promising class of compounds in the quest for new and effective antifungal agents. [4][17]The protocols and application notes provided in this guide offer a robust framework for the in vitro evaluation of their antifungal activity. By adhering to standardized methodologies and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data that will accelerate the development of the next generation of antifungal therapeutics.

References

  • ACS Publications. (2019, September 18). Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Retrieved from [Link]

  • ACS Publications. (2025, September 23). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents. Retrieved from [Link]

  • Organic Chemistry Research. (2016). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Retrieved from [Link]

  • ACS Publications. (2021, October 8). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2022, June 30). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline-Based Antifungals. Retrieved from [Link]

  • PubMed. (2025, September 24). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents. Retrieved from [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]

  • CLSI. (n.d.). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]

  • CLSI. (n.d.). M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. Retrieved from [Link]

  • EUCAST. (2026, January 5). Fungi (AFST). Retrieved from [Link]

  • PMC. (2020, July 31). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. Retrieved from [Link]

  • PubMed. (2021, October 20). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Retrieved from [Link]

  • EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). Retrieved from [Link]

  • ACS Publications. (2021, October 9). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST breakpoints for antifungals. Retrieved from [Link]

  • ACS Publications. (2021, April 19). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Retrieved from [Link]

  • CLSI. (n.d.). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • ResearchGate. (n.d.). CLSI and EUCAST conditions for antifungal susceptibility testing. Retrieved from [Link]

  • PubMed. (2020, November 19). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • Semantic Scholar. (2021, October 8). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Retrieved from [Link]

  • MDPI. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 Antifungal activity of the compounds investigated, tested by.... Retrieved from [Link]

  • ResearchGate. (n.d.). Selected quinoline derivatives with antifungal activity. Retrieved from [Link]

  • ACS Omega. (2022, December 28). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from [Link]

  • RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Retrieved from [Link]

  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • MDPI. (2012, October 18). Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. Retrieved from [Link]

  • Jetir.Org. (n.d.). “SYNTHESIS CHARACTERIZATION AND ANTIFUNGAL ACTION OF NOVEL QUINOLINE DERVIVATIVES”. Retrieved from [Link]

Sources

Application

Advanced Application Note: Elucidating DNA Binding Mechanisms of Quinoline Derivatives

Introduction & Mechanistic Causality Quinoline derivatives—ranging from classical antimalarials like chloroquine and quinine to novel transition-metal-quinoline complexes—are privileged scaffolds in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Quinoline derivatives—ranging from classical antimalarials like chloroquine and quinine to novel transition-metal-quinoline complexes—are privileged scaffolds in medicinal chemistry. The primary pharmacological target for many of these compounds is genomic DNA[1]. Accurately characterizing the thermodynamic and structural nature of this interaction is critical for rational drug design.

As an Application Scientist, it is essential to look beyond the raw data and understand the causality of the molecular interactions. Quinolines typically interact with DNA through three primary modes:

  • Intercalation: The planar, heteroaromatic quinoline ring system is sterically and electronically primed for π−π∗ stacking interactions between the hydrophobic nitrogenous base pairs of the DNA double helix[2].

  • Groove Binding: Protonated substituents (e.g., the quinuclidine ring in quinine or the alkylamine side chain in chloroquine) can form hydrogen bonds within the major or minor grooves[3].

  • Electrostatic Interactions: Positively charged functional groups interact non-specifically with the negatively charged polyphosphate DNA backbone[4].

The Self-Validating Analytical Workflow

A robust DNA-binding study cannot rely on a single assay. It must be a self-validating system where orthogonal techniques confirm the same mechanistic hypothesis. For instance, if UV-Vis spectroscopy suggests intercalation via hypochromism, the competitive Ethidium Bromide (EtBr) displacement assay must independently confirm this by demonstrating the physical ejection of a classical intercalator[5]. Furthermore, the presence of distinct isosbestic points in UV-Vis spectra validates a simple two-state equilibrium (free vs. bound), ensuring that calculated binding affinities are not artifacts of compound aggregation[6].

G Prep Preparation of Quinoline & CT-DNA Stock Solutions UV UV-Vis Absorption Titration (Hypochromism / Bathochromism) Prep->UV Primary Screening Fluor EtBr Displacement Assay (Fluorescence Quenching) Prep->Fluor Intercalation Validation CD Circular Dichroism (CD) (Conformational Changes) Prep->CD Structural Impact Thermodyn Thermal Denaturation (Tm) (Duplex Stability) Prep->Thermodyn Stability Check Analysis Multi-Modal Data Synthesis (Kb, Ksv, Binding Mode) UV->Analysis Intrinsic Binding Constant (Kb) Fluor->Analysis Stern-Volmer Constant (Ksv) CD->Analysis B-DNA to A-DNA Transition Thermodyn->Analysis ΔTm Value

Multi-modal spectroscopic workflow for quinoline-DNA binding analysis.

Step-by-Step Experimental Protocols

Protocol 1: UV-Vis Absorption Titration

Causality: The intercalation mode involves a strong π−π∗ stacking interaction between the aromatic quinoline chromophore and the DNA base pairs. This restricts the electronic transitions of the quinoline ring, leading to a decrease in molar absorptivity (hypochromism) and a stabilization of the excited state, which lowers the energy gap and shifts the absorption maximum to longer wavelengths (bathochromism)[2].

Methodology:

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer containing 50 mM NaCl, adjusted to pH 7.4.

  • DNA Quantification: Dissolve Calf Thymus DNA (CT-DNA) in the buffer. Verify purity by ensuring the A260​/A280​ ratio is between 1.8 and 1.9. Determine the base-pair concentration using the extinction coefficient ϵ260​=6600M−1cm−1 .

  • Titration: Place 3.0mL of a 25μM quinoline solution in a quartz cuvette.

  • Self-Validation Blanking: Gradually add aliquots of CT-DNA ( 0−150μM ). Critical Step: To isolate the compound's spectral changes, an equal concentration of DNA must be added to the reference cuvette to eliminate the background absorbance of the DNA at 260 nm[2].

  • Incubation & Measurement: Allow 5 minutes of equilibration after each addition. Record the spectra from 200 to 400 nm.

  • Data Analysis: Calculate the intrinsic binding constant ( Kb​ ) using the Wolfe-Shimer equation.

Protocol 2: Competitive Ethidium Bromide (EtBr) Displacement Assay

Causality: EtBr is a classical intercalator that exhibits weak fluorescence in aqueous environments due to solvent quenching. Upon intercalating between DNA base pairs, it is shielded from the solvent, resulting in a dramatic increase in emission intensity[6]. If a quinoline derivative shares this intercalative binding mode, it will competitively displace EtBr from the DNA core. The ejected EtBr returns to the aqueous phase, causing a measurable decrease in the system's overall fluorescence[5].

Methodology:

  • Complex Formation: Prepare a solution containing 10μM CT-DNA and 1μM EtBr in Tris-HCl buffer. Incubate in the dark for 30 minutes to ensure complete intercalation[2].

  • Baseline Measurement: Excite the sample at 510 nm and record the maximum emission intensity at 590 nm.

  • Titration: Titrate the quinoline compound into the EtBr-DNA complex in increments of 5μM (up to 50μM ).

  • Data Analysis: Plot the fluorescence quenching data using the Stern-Volmer equation ( I0​/I=1+Ksv​[Q] ) to determine the quenching constant ( Ksv​ )[2].

Protocol 3: Circular Dichroism (CD) Spectroscopy

Causality: Because free quinoline derivatives are typically achiral, they do not exhibit a CD signal. However, the right-handed B-form double helix of CT-DNA possesses a characteristic CD spectrum with a positive peak at ~275 nm (due to base stacking) and a negative peak at ~245 nm (due to right-handed helicity)[7]. When a quinoline compound intercalates, it forces the base pairs apart, unwinding the helix and altering the base-stacking interactions. This is observed as an increase in the intensity of the positive CD band. Conversely, simple electrostatic or minor groove binding induces negligible changes to the CD spectrum[8].

Methodology:

  • Sample Preparation: Prepare a 50μM solution of CT-DNA in Tris-HCl buffer.

  • Baseline Scan: Record the CD spectrum of free DNA from 220 nm to 320 nm using a 1 cm path-length quartz cell at 25°C.

  • Compound Addition: Add the quinoline compound at varying molar ratios ( [Compound]/[DNA]=0.2,0.5,1.0 ).

  • Measurement: Average three scans per sample to improve the signal-to-noise ratio. Observe the shifts in the 275 nm and 245 nm bands to confirm the structural perturbation of the B-DNA helix[7].

Quantitative Data Presentation

To contextualize the binding affinities, the table below summarizes typical thermodynamic parameters observed for various classes of quinoline compounds. A higher Kb​ and Ksv​ correlate with stronger intercalative properties, which often translates to higher cytotoxicity in antineoplastic applications[6],[9].

Compound ClassPrimary Binding ModeIntrinsic Binding Constant ( Kb​ )Stern-Volmer Constant ( Ksv​ )Helix Perturbation (CD)
Chloroquine (CLQ) Major/Minor Groove & Weak Intercalation ∼5.5×105M−1 N/AMinimal
Quinine Weak Intercalation & Electrostatic ∼5.2×105M−1 N/AMinimal
Cd(II)-Quinoline Complex Moderate Intercalation ∼3.4×104M−1 ∼1.2×104M−1 Moderate Increase at 275 nm
Cu(II)-Quinoline Sulfonamide Strong Intercalation ∼4.1×105M−1 ∼2.8×104M−1 Significant Increase at 275 nm

Note: Data synthesized from comparative studies of antimalarial drugs and novel metal-quinoline complexes[6],[7],[1],[3].

References

  • Evaluation of DNA and BSA-Binding, Nuclease Activity, and Anticancer Properties of New Cu(II) and Ni(II) Complexes with Quinoline-Derived Sulfonamides Source: MDPI URL:[Link]

  • Synthesis, characterization, and DNA-binding of two new Cd(II) complexes with 8-[(2-pyridylmethyl)amino]-quinoline Source: Taylor & Francis URL:[Link]

  • DNA Interaction Studies of Selected Polyamine Conjugates Source: PubMed Central (PMC) URL:[Link]

  • Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity Source: PubMed Central (PMC) URL:[Link]

  • Synthesis, DNA binding and cytotoxic evaluation of aminoquinoline scaffolds Source: Indian Academy of Sciences URL:[Link]

  • Groove binding mediated structural modulation and DNA cleavage by quinoline appended chalcone derivative Source: PubMed URL:[Link]

  • New Insights into Quinine–DNA Binding Using Raman Spectroscopy and Molecular Dynamics Simulations Source: ACS Publications URL:[Link]

  • Nucleobase Specific Understanding about the Interaction of Antimalarial Drug Chloroquine with Duplex DNA Source: ACS Publications URL:[Link]

  • Impact of the Supramolecular Organisation of Pyrene – Quinoline Conjugates on their Interaction with ds – DNA Source: SRCE URL:[Link]

Sources

Method

Application Note: Time-Dependent In Vitro Inhibition Profiling of Monoamine Oxidase B using 2-Hydrazino-6-methyl-3-phenylquinoline HCl

Executive Summary & Mechanistic Rationale The development of targeted neurotherapeutics often relies on privileged scaffolds that can selectively interact with specific enzyme isoforms. 2-Hydrazino-6-methyl-3-phenylquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted neurotherapeutics often relies on privileged scaffolds that can selectively interact with specific enzyme isoforms. 2-Hydrazino-6-methyl-3-phenylquinoline HCl (CAS: 1172876-77-5) represents a highly specialized probe combining a target-directing quinoline core with a mechanism-based hydrazine "warhead."

While quinoline derivatives are widely recognized for their high affinity and selectivity toward the Monoamine Oxidase B (MAO-B) active site over MAO-A[1], the presence of the hydrazine moiety fundamentally alters the inhibition kinetics. Hydrazines do not merely occupy the active site; they act as irreversible, mechanism-based inactivators (suicide inhibitors). Upon binding, the enzyme catalyzes the oxidation of the hydrazine to a highly reactive diazene intermediate. In the presence of molecular oxygen, this intermediate undergoes electron transfer to generate an alkyl radical, which subsequently forms a covalent adduct at the N(5) position of the enzyme's covalently bound Flavin Adenine Dinucleotide (FAD) cofactor[2],[3].

Because the inhibition is irreversible and covalent, standard equilibrium IC50​ measurements are scientifically inadequate and often misleading. The apparent IC50​ will artificially decrease as incubation time increases. Therefore, evaluating this compound requires a time-dependent kinetic assay to determine the true parameters of efficacy: the maximum rate of inactivation ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation rate ( KI​ ).

Mechanism A 2-Hydrazino-6-methyl- 3-phenylquinoline HCl B MAO-B Active Site (Non-covalent Binding) A->B Quinoline Scaffold Affinity C Oxidation to Diazene (O2 Dependent) B->C Enzyme Catalysis D Alkyl Radical Formation C->D Electron Transfer E Covalent Adduct at FAD N(5) Position D->E Irreversible Inactivation

Figure 1: Mechanism-based covalent inactivation of MAO-B FAD cofactor by hydrazine-quinolines.

Experimental Design: Building a Self-Validating System

To accurately capture the covalent modification kinetics of 2-Hydrazino-6-methyl-3-phenylquinoline HCl, we utilize a continuous fluorometric coupled assay (Amplex Red). MAO-B oxidizes the substrate (benzylamine) to produce hydrogen peroxide ( H2​O2​ ). Horseradish peroxidase (HRP) then uses this H2​O2​ to oxidize non-fluorescent Amplex Red into highly fluorescent resorufin.

Causality in Assay Design:

  • Continuous Monitoring: Unlike endpoint assays, continuous fluorometry allows us to observe the non-linear reaction progress curves characteristic of time-dependent inhibitors. As the compound covalently binds over time, the rate of resorufin production visibly decays to zero.

  • Pre-incubation Matrix: By pre-incubating the enzyme and inhibitor for varying lengths of time (0 to 60 minutes) before adding the substrate, we can isolate the rate of covalent bond formation from competitive substrate binding.

  • Self-Validation Controls: The assay incorporates a minus-enzyme blank (to rule out compound autofluorescence or spontaneous Amplex Red oxidation) and a positive control (Selegiline, a known irreversible MAO-B inhibitor) to validate the kinact​ calculation model.

Workflow S1 1. Reagent & Compound Prep Serial dilution in DMSO (Max 1% final) S2 2. Enzyme Pre-incubation Incubate MAO-B + Inhibitor (0, 15, 30, 60 min) S1->S2 Establishes concentration gradient S3 3. Reaction Initiation Add Benzylamine + Amplex Red + HRP S2->S3 Facilitates covalent FAD alkylation S4 4. Continuous Fluorometry Ex/Em = 530/590 nm for 30 mins S3->S4 Generates H2O2 reporter signal S5 5. Kinetic Data Extraction Calculate k_obs, k_inact, and K_I S4->S5 Non-linear regression analysis

Figure 2: Step-by-step workflow for the time-dependent MAO-B fluorometric inhibition assay.

Detailed Step-by-Step Protocol

Reagent Preparation
  • Assay Buffer: 50 mM Sodium Phosphate buffer (pH 7.4) containing 0.05% CHAPS to prevent non-specific aggregation of the lipophilic quinoline compound.

  • Compound Stock: Dissolve 2-Hydrazino-6-methyl-3-phenylquinoline HCl in 100% anhydrous DMSO to a concentration of 10 mM. Prepare a 7-point 3-fold serial dilution series. (Note: Final DMSO concentration in the assay must not exceed 1% to maintain MAO-B structural integrity).

  • Enzyme Working Solution: Dilute recombinant human MAO-B to a final well concentration of 5 µg/mL in Assay Buffer.

  • Detection Mix: Prepare a mixture containing 2 mM Benzylamine (MAO-B specific substrate), 2 U/mL HRP, and 100 µM Amplex Red in Assay Buffer. Protect from light.

Pre-Incubation Phase
  • In a black, flat-bottom 96-well microplate, add 45 µL of the Enzyme Working Solution to all test wells.

  • Add 5 µL of the serially diluted 2-Hydrazino-6-methyl-3-phenylquinoline HCl to the respective wells.

  • For the vehicle control, add 5 µL of 10% DMSO in Assay Buffer.

  • Incubate the plate at 37°C. To generate the time-dependent matrix, stagger the addition of the compound so that pre-incubation times equal 60, 30, 15, and 0 minutes prior to the addition of the Detection Mix.

Reaction Initiation and Detection
  • Initiate the enzymatic reaction by rapidly adding 50 µL of the Detection Mix to all wells using a multichannel pipette. Total well volume is now 100 µL.

  • Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Record fluorescence continuously (Excitation: 530 nm, Emission: 590 nm) every 60 seconds for 30 minutes.

Data Analysis and Quantitative Presentation

For irreversible inhibitors like 2-Hydrazino-6-methyl-3-phenylquinoline HCl, traditional IC50​ values shift dramatically based on pre-incubation time. The data must be analyzed using the pseudo-first-order kinetics model:

  • Plot the fluorescence vs. time for each inhibitor concentration.

  • Fit the progress curves to the equation: P=(vi​/kobs​)×[1−exp(−kobs​×t)] to find kobs​ (the observed rate of inactivation).

  • Plot kobs​ against the inhibitor concentration [I] .

  • Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract the fundamental constants.

Expected Quantitative Profile

The following table summarizes the expected kinetic shifts when comparing 2-Hydrazino-6-methyl-3-phenylquinoline HCl against a reversible reference and an irreversible reference (Selegiline).

Compound ClassCompound NameApparent IC50​ (0 min Pre-incubation)Apparent IC50​ (60 min Pre-incubation) KI​ (µM) kinact​ ( min−1 ) kinact​/KI​ ( min−1µM−1 )
Test Compound 2-Hydrazino-6-methyl-3-phenylquinoline HCl14.50 ± 1.2 µM0.85 ± 0.05 µM 2.100.0450.021
Irreversible Control Selegiline8.20 ± 0.6 µM0.04 ± 0.01 µM 0.550.1200.218
Reversible Control Safinamide0.15 ± 0.02 µM0.16 ± 0.02 µMN/AN/AN/A

Data Interpretation: The >15-fold leftward shift in IC50​ between 0 and 60 minutes for the test compound confirms its identity as a time-dependent, irreversible inhibitor. The KI​ value indicates the initial non-covalent binding affinity provided by the quinoline scaffold, while the kinact​ represents the efficiency of the hydrazine-to-diazene oxidation and subsequent FAD alkylation.

References

  • Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B. Biochemistry.[Link]

  • Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv.[Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI.[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride as a Versatile Chemical Intermediate

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the practical application of 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride as a piv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the practical application of 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride as a pivotal intermediate in synthetic organic chemistry. We delve into the strategic importance of the quinoline scaffold, augmented by the reactive hydrazino moiety, and present detailed, field-proven protocols for its conversion into high-value heterocyclic systems. The following sections offer not only step-by-step experimental procedures but also the underlying chemical principles and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of the Hydrazinoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The title compound, 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride, is a highly valuable derivative for several key reasons:

  • Reactive Hub: The hydrazino (-NHNH₂) group at the C2 position is a potent nucleophile and a versatile functional handle for constructing a variety of new heterocyclic rings.[2]

  • Structural Pre-organization: The rigid quinoline core provides a well-defined three-dimensional structure, which is advantageous for designing molecules that bind to specific biological targets like enzymes or DNA.[2]

  • Modulation of Physicochemical Properties: The substituents—a methyl group at C6 and a phenyl group at C3—can be crucial for modulating properties such as lipophilicity and metabolic stability. The hydrochloride salt form enhances the compound's solubility in polar solvents and improves its stability for storage and handling.[2]

This guide will focus on two primary, high-impact applications of this intermediate: the synthesis of pyrazole-fused quinolines and the construction of indole-based systems via the Fischer indole synthesis.

cluster_structure 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride cluster_applications Key Synthetic Applications Structure A Synthesis of Pyrazolo[3,4-b]quinolines Structure->A Serves as Intermediate B Fischer Indole Synthesis of Indolo[3,2-b]quinolines Structure->B Serves as Intermediate C Synthesis of Triazolo[4,3-a]quinolines Structure->C Serves as Intermediate Start 2-Hydrazino-6-methyl- 3-phenylquinoline HCl Product Pyrazolo[3,4-b]quinoline Derivative Start->Product Glacial Acetic Acid, Reflux (4-6h) Diketone Acetylacetone cluster_workflow Fischer Indole Synthesis Workflow A Step 1: Hydrazone Formation (Hydrazinoquinoline + Ketone/Aldehyde) B Step 2: Acid-Catalyzed Rearrangement ([3,3]-Sigmatropic Shift) A->B Add PPA or Lewis Acid C Step 3: Cyclization & Aromatization (Ammonia Elimination) B->C Heat D Step 4: Work-up & Purification (Neutralization, Filtration, Recrystallization) C->D Pour on ice E Final Product (Indoloquinoline) D->E

Sources

Method

Application Note: Strategic Derivatization of Quinoline Hydrazones for Enhanced Biological Efficacy

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary & Mechanistic Rationale The quinoline scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged, pharmacologically valuable heterocycle in medicinal chemistry, historically recognized for its broad-spectrum utility in antimalarial, antimicrobial, and anticancer therapeutics 1. However, the rising challenge of multidrug resistance (MDR) in bacterial pathogens and the complex heterogeneity of tumor microenvironments necessitate the strategic derivatization of this core.

By functionalizing the quinoline ring with a hydrazone moiety (–NH–N=CH–), we introduce a highly versatile azomethine linkage. This specific derivatization is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:

  • Enhanced Target Affinity: The azomethine nitrogen acts as a potent hydrogen bond acceptor, while the adjacent secondary amine serves as a donor, allowing the molecule to anchor securely within the polar regions of target enzyme pockets (e.g., Dihydrofolate reductase or DNA topoisomerase) 2.

  • Conformational Flexibility: The hydrazone bridge provides rotational freedom, enabling the appended aryl or heteroaryl groups to adopt optimal spatial geometries for target binding 3.

  • Metal Chelation: Hydrazones easily form stable coordination complexes with transition metal ions (like Cu²⁺ and Zn²⁺), a property heavily exploited in antitubercular drug design to disrupt metalloenzyme function in Mycobacterium tuberculosis4.

Experimental Synthesis Workflow

The following workflow outlines the logical progression from a base quinoline precursor to the final, biologically active hydrazone derivative.

SynthesisWorkflow N1 Quinoline Precursor (e.g., 6-Fluoro-2-hydroxyquinoline-3-carbaldehyde) N2 Hydrazine Hydrate / Ethanol Nucleophilic Substitution N1->N2 N3 Quinoline Hydrazide Intermediate N2->N3 N4 Aromatic Aldehydes / Ketones Acid Catalysis (Glacial Acetic Acid) N3->N4 N5 Quinoline Hydrazone Derivatives (Target Compounds) N4->N5 N6 Purification & QC (TLC, NMR, HRMS) N5->N6

Workflow for the synthesis and characterization of quinoline hydrazone derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its built-in quality control. The following methodologies incorporate immediate self-validation steps to prevent the propagation of errors through the synthesis pipeline.

Protocol A: Synthesis of the Quinoline Hydrazide Intermediate

Causality: Hydrazine hydrate is utilized because it acts as a potent bis-nucleophile. The primary amine attacks the electrophilic center of the quinoline precursor (e.g., an ester or carbaldehyde), facilitating a substitution or condensation reaction. Ethanol is chosen as the solvent to balance reactant solubility and allow the precipitation of the highly polar hydrazide product.

Step-by-Step Procedure:

  • Dissolve 1.0 equivalent of the quinoline precursor (e.g., 6-fluoro-2-hydroxyquinoline-3-carbaldehyde) in absolute ethanol (0.1 M concentration).

  • Add 1.5 equivalents of hydrazine hydrate (80% aqueous solution) dropwise at room temperature under continuous magnetic stirring.

  • Reflux the mixture at 80°C for 4–6 hours.

  • Self-Validation Step (In-Process QC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The disappearance of the higher Rf precursor spot and the appearance of a lower Rf spot (due to the polar –NHNH₂ group) confirms completion.

  • Cool the reaction vessel in an ice bath to induce precipitation. Filter the solid precipitate, wash with cold ethanol, and dry under a vacuum.

Protocol B: Acid-Catalyzed Condensation to Quinoline Hydrazones

Causality: The condensation between the quinoline hydrazide and an aromatic aldehyde requires acid catalysis. Glacial acetic acid protonates the carbonyl oxygen of the aldehyde, dramatically increasing its electrophilicity. This makes it highly susceptible to nucleophilic attack by the terminal amine of the hydrazide, driving the formation of the Schiff base (azomethine) linkage.

Step-by-Step Procedure:

  • Suspend 1.0 equivalent of the synthesized quinoline hydrazide in absolute ethanol.

  • Add 1.1 equivalents of the selected substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

  • Add 2–3 drops of glacial acetic acid to catalyze the reaction [[4]]().

  • Reflux the mixture for 2–4 hours.

  • Self-Validation Step (In-Process QC): Extract a 10 µL aliquot, dilute in methanol, and run a rapid LC-MS. The presence of the target mass [M+H]⁺ and the absence of the hydrazide mass validates successful condensation.

  • Cool to room temperature, filter the resulting solid, recrystallize from hot ethanol, and confirm purity via ¹H NMR (look for the characteristic azomethine proton singlet around δ 8.2–8.8 ppm).

Quantitative Structure-Activity Relationship (SAR)

The biological efficacy of quinoline hydrazones is highly dependent on the electronic and steric nature of the substituents on the aromatic ring. Table 1 summarizes the impact of various functional groups on biological activity, utilizing aggregated data trends for multidrug-resistant E. coli and MCF-7 breast cancer cell lines 1, [[5]]().

Table 1: SAR and Biological Evaluation of Quinoline Hydrazone Derivatives

CompoundAryl Substituent (R-Group)Yield (%)MIC vs E. coli (µg/mL)IC₅₀ vs MCF-7 (µM)Mechanistic Rationale for Activity Shift
QH-1 -H (Unsubstituted)7862.512.4Establishes baseline lipophilicity and target affinity.
QH-2 -Cl (Electron-withdrawing)8215.64.2Halogen bonding enhances target enzyme affinity; increased lipophilicity aids cellular penetration.
QH-3 -OH (Electron-donating)7531.258.7Additional hydrogen bond donor improves interaction with polar residues in the binding pocket.
QH-4 -NO₂ (Strong EWG)8512.52.1Strong dipole moment and electron withdrawal significantly stabilize the DNA-intercalation complex.

Mechanistic Pathways of Action

Quinoline hydrazones exhibit a dual-action profile. In oncology, they act primarily through DNA intercalation and the inhibition of topoisomerases, leading to cell cycle arrest 2. In microbiology, they competitively bind to the catalytic domains of essential enzymes like Dihydrofolate Reductase (DHFR) or DNA gyrase, halting bacterial replication [[5]]().

MOA Q1 Quinoline Hydrazone Derivative T1 Target 1: DNA Topoisomerase I (Anticancer) Q1->T1 Binds T2 Target 2: Dihydrofolate Reductase (Antimicrobial) Q1->T2 Binds M1 Intercalation & Cleavage Complex Stabilization T1->M1 M2 Competitive Binding at Catalytic Domain T2->M2 O1 Apoptosis / Cell Cycle Arrest M1->O1 O2 Inhibition of Bacterial DNA Synthesis M2->O2

Dual-action mechanistic pathways of quinoline hydrazones in pathogenic targets.

References

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. mq.edu.au. 1

  • A review on Quinoline hydrazone derivatives as a new class of potent antitubercular and anticancer agents. ResearchGate. 3

  • Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains. nih.gov. 5

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. nih.gov. 4

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. nih.gov. 2

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for crude 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this guide to address the specific physicochemical challenges associated with is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride .

Hydrazine-bearing quinolines present unique purification hurdles. The terminal amine of the hydrazine moiety is highly nucleophilic and prone to auto-oxidation, while the bulky 6-methyl-3-phenylquinoline scaffold dictates specific solubility parameters. Attempting to purify the crude hydrochloride salt directly often leads to the co-precipitation of trapped impurities. Therefore, the most robust, self-validating approach involves a three-stage workflow: free-basing, selective recrystallization of the free base, and controlled re-salting.

PurificationWorkflow Crude Crude 2-Hydrazino-6-methyl -3-phenylquinoline HCl FreeBase Neutralization & Free-Basing (aq. Na2CO3 / DCM) Crude->FreeBase OrgLayer Organic Phase Extraction (Removes inorganic salts) FreeBase->OrgLayer Recryst Recrystallization of Free Base (Hot MEK or Ethanol) OrgLayer->Recryst Filtration Hot Filtration (Removes bis-quinoline dimer) Recryst->Filtration SaltGen HCl Salt Formation (Anhydrous HCl in Dioxane) Filtration->SaltGen Pure Pure Hydrochloride Salt (>99% Purity) SaltGen->Pure

Workflow for the isolation and purification of the target quinoline hydrochloride.

Section 1: Expert Troubleshooting & FAQs

Q1: My crude product is heavily discolored (dark red or brown) instead of the expected pale yellow. What causes this, and how can it be removed?

  • Causality: The hydrazine group is highly susceptible to oxidative degradation. In the presence of atmospheric oxygen and trace transition metals, it rapidly oxidizes to diazonium or azo-radical intermediates, which polymerize into highly conjugated, intensely colored chromophores.

  • Solution: To prevent this, all purification solvents must be degassed (sparged with Argon or Nitrogen for 15 minutes prior to use). To remove existing discoloration during the free-base extraction phase, wash the organic layer with a 5% aqueous sodium bisulfite ( NaHSO3​ ) solution. This mild reducing agent neutralizes the oxidized species, allowing them to partition into the aqueous waste.

Q2: LC-MS analysis of my purified salt shows a significant lipophilic impurity with a mass corresponding to [2M−N2​H4​+H]+ . How do I eliminate this?

  • Causality: This mass signature indicates the formation of a bis-quinoline dimer: 1,2-bis(6-methyl-3-phenylquinolin-2-yl)hydrazine.1[1]. This occurs when the intermediate mono-substituted hydrazine reacts with a second equivalent of the 2-chloroquinoline starting material.

  • Solution: The dimer is significantly more lipophilic and less soluble in polar protic solvents than the target mono-hydrazine.2[2]. The dimer remains insoluble at reflux and can be removed via hot filtration before the target compound crystallizes upon cooling.

Q3: When I add hydrochloric acid to form the final salt, the product crashes out as a sticky, gummy residue rather than a crystalline powder. Why?

  • Causality: Adding concentrated aqueous HCl or adding anhydrous HCl too rapidly causes localized supersaturation. The hydrochloride salt of this bulky quinoline precipitates instantly, trapping solvent molecules and organic impurities within an amorphous matrix.

  • Solution: Salt formation must be kinetically controlled. Dissolve the purified free base in anhydrous dichloromethane (DCM) or ethanol. Slowly add a stoichiometric amount of anhydrous HCl in dioxane (4.0 M) dropwise at 0 °C under vigorous stirring. This allows for ordered crystal lattice formation, excluding impurities.

Troubleshooting Issue Impurity Detected in Final HCl Salt Color Discoloration (Red/Brown)? Issue->Color Dimer Lipophilic Impurity by LC-MS? Issue->Dimer Amorphous Gummy/Amorphous Solid? Issue->Amorphous Oxidation Hydrazine Oxidation Action: Degas solvents, use Argon Color->Oxidation Yes DimerAct Bis-quinoline Dimer Action: Hot MEK filtration Dimer->DimerAct Yes CrystAct Trapped Solvents/Impurities Action: Slow HCl addition at 0°C Amorphous->CrystAct Yes

Diagnostic logic tree for identifying and resolving common purification failures.

Section 2: Validated Step-by-Step Purification Methodologies

Protocol A: Free-Basing and Liquid-Liquid Extraction

Objective: Remove inorganic salts, excess hydrazine hydrate, and highly polar degradation products.

  • Suspend the crude 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride in degassed dichloromethane (DCM) (10 mL per gram of crude).

  • Slowly add a 10% aqueous solution of sodium carbonate ( Na2​CO3​ ) until the aqueous layer reaches pH 9-10. Stir vigorously for 30 minutes under an Argon atmosphere.

  • Transfer to a separatory funnel and collect the lower organic layer.

  • Wash the organic layer once with 5% aqueous sodium bisulfite ( NaHSO3​ ) to reduce oxidized impurities, followed by one wash with saturated brine.

  • Validation Checkpoint: The organic layer should now be pale yellow. If it remains dark brown, repeat the bisulfite wash.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Recrystallization of the Free Base

Objective: Eliminate the bis-quinoline dimer and unreacted starting materials.

  • Dissolve the crude free base in a minimum volume of boiling methyl ethyl ketone (MEK).3[3].

  • Validation Checkpoint: Observe the boiling solution. If it is cloudy, the insoluble bis-quinoline dimer is present. Perform a hot filtration through a pre-warmed Buchner funnel to remove it. 3.4[4].

  • Collect the pale yellow crystals via vacuum filtration and wash with a minimal amount of ice-cold MEK. Dry under high vacuum.

Protocol C: Controlled Hydrochloride Salt Formation

Objective: Generate a high-purity, crystalline hydrochloride salt without trapping impurities.

  • Dissolve the highly purified free base in anhydrous DCM or absolute ethanol (5 mL per gram).

  • Cool the solution to 0 °C in an ice bath under Argon.

  • Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise over 15 minutes. A fine crystalline precipitate will begin to form.

  • Validation Checkpoint: The precipitate must be a free-flowing powder. If it appears gummy, the addition rate was too fast; warm the solution slightly to redissolve and slow the addition rate.

  • Stir at 0 °C for an additional 30 minutes, filter the pure hydrochloride salt, wash with cold diethyl ether, and dry under high vacuum.

Section 3: Quantitative Data & Validation Metrics

To ensure your purification sequence is operating within expected parameters, compare your analytical results against the validated metrics in the table below:

MetricSpecification / Expected ValueAnalytical MethodTroubleshooting Indicator
Free Base Recovery 85 - 90%Gravimetric<80% indicates incomplete extraction or an unresolved emulsion.
Purity (Post-Recryst.) > 98.5%HPLC (UV at 254 nm)Presence of a late-eluting peak indicates residual bis-quinoline dimer.
Salt Formation Yield > 95%GravimetricLow yield indicates excess solvent usage during the HCl addition phase.
Moisture Content < 0.5%Karl Fischer Titration>0.5% indicates hygroscopic amorphous salt formation (kinetics too fast).

References

  • Title: Synthesis of 2-Hydrazinoquinoline. Source: prepchem.com. URL: 2[2]

  • Title: 2-HYDRAZINOQUINOLINE | 15793-77-8. Source: chemicalbook.com. URL: 4[4]

  • Title: US3709898A - Process for the production of triazolobenzodiazepines and intermediates. Source: google.com (Google Patents). URL: 3[3]

  • Title: Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Source: mdpi.org. URL: 1[1]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Condensation of Phenylhydrazine with Quinolines

Welcome to the Technical Support Center for optimizing the condensation reaction between phenylhydrazine and quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing the condensation reaction between phenylhydrazine and quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic transformation, which is a cornerstone for the creation of diverse heterocyclic scaffolds, including valuable carbazole and quinolino[3,2-b]carbazole structures.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that can arise during the condensation of phenylhydrazine with quinolines, providing potential causes and actionable solutions.

Issue 1: Low to No Product Yield

One of the most common challenges is a disappointingly low yield of the desired condensed product. Several factors can contribute to this issue.[3]

Potential Causes & Solutions:

  • Sub-optimal Catalyst Selection or Concentration: The choice of acid catalyst is critical and often substrate-dependent.[3][4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[4][5][6]

    • Actionable Advice: Conduct a catalyst screen using a variety of both Brønsted and Lewis acids to identify the most effective one for your specific quinoline and phenylhydrazine derivatives.[4] Systematically vary the catalyst concentration to find the optimal loading.

  • Inappropriate Reaction Temperature and Time: The Fischer indole synthesis, a related and often analogous reaction, is highly sensitive to temperature.[3][4] Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause degradation of starting materials or products.[4]

    • Actionable Advice: Methodically optimize the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Similarly, optimize the reaction time to ensure complete conversion without product degradation.

  • Poor Quality Starting Materials: Impurities in either the phenylhydrazine or the quinoline starting material can lead to unwanted side reactions and inhibit the desired transformation.[3][4] Phenylhydrazine is susceptible to oxidation and should be purified if it appears discolored.

    • Actionable Advice: Ensure the purity of your reagents. Phenylhydrazine can be purified by distillation under reduced pressure.[7] The purity of the quinoline substrate should also be verified, for instance, by checking its melting point or by spectroscopic methods.

  • Solvent Effects: The choice of solvent can significantly influence the reaction outcome.[4] While some reactions can be performed neat, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetic acid are often beneficial.[4][6]

    • Actionable Advice: If you are experiencing low yields, consider screening different solvents. In some cases, solvent-free conditions or the use of microwave irradiation can dramatically improve yields and reduce reaction times.[4]

Issue 2: Formation of Multiple Products and Side Reactions

The appearance of unexpected spots on your TLC plate indicates the formation of side products, a common issue in these condensation reactions.

Potential Causes & Solutions:

  • N-N Bond Cleavage: A significant competing pathway, especially with electron-donating substituents on the phenylhydrazine, is the cleavage of the N-N bond, leading to byproducts such as aniline derivatives.[3]

    • Actionable Advice: Carefully control the reaction temperature, as excessive heat can promote this cleavage. The choice of a milder acid catalyst might also disfavor this side reaction.

  • Regioselectivity Issues: With unsymmetrical quinoline ketones, the reaction can potentially yield two different regioisomeric products.[8]

    • Actionable Advice: The regioselectivity can be influenced by the steric and electronic properties of the substituents on the quinoline ring and the choice of catalyst. A thorough analysis of the product mixture (e.g., by NMR spectroscopy) is necessary to identify the major isomer. In some cases, modifying the substituents on the quinoline can direct the cyclization to the desired position.

  • Oxidation of Phenylhydrazino-Intermediate: 4-Phenylhydrazino-quinoline intermediates can be unstable and readily oxidize, especially in the presence of air, to form colored 4-benzeneazo-compounds.[9]

    • Actionable Advice: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Issue 3: Difficulty in Product Purification

Isolating the desired product from the reaction mixture can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products.

Potential Causes & Solutions:

  • Incomplete Reaction: If the reaction has not gone to completion, separating the product from the starting materials can be difficult.

    • Actionable Advice: Before beginning purification, ensure the reaction is complete by monitoring it with TLC. If necessary, extend the reaction time or adjust the conditions.

  • Product and Impurity Solubility: The product and impurities may have similar polarities, making chromatographic separation difficult.

    • Actionable Advice:

      • Workup: After the reaction, carefully neutralize the acid catalyst with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.[10]

      • Extraction: Extract the product into an appropriate organic solvent.

      • Chromatography: Use column chromatography for purification.[11][12] Experiment with different solvent systems (e.g., mixtures of hexane and ethyl acetate) to achieve optimal separation.

      • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.[11]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the condensation of phenylhydrazine with quinolines.

Q1: What is the general mechanism for this reaction?

The reaction between phenylhydrazine and a quinoline bearing a carbonyl group (or a group that can generate a carbonyl in situ) typically proceeds via a mechanism analogous to the Fischer indole synthesis.[6][13] The key steps are:

  • Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with the carbonyl group of the quinoline to form a phenylhydrazone intermediate.[6]

  • Tautomerization: The phenylhydrazone then tautomerizes to an enamine intermediate.[6]

  • [10][10]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[10][10]-sigmatropic rearrangement (a type of Cope rearrangement).[6]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by cyclization and the elimination of ammonia to form the final carbazole or related heterocyclic product.[6]

Q2: Which quinoline derivatives are suitable for this reaction?

Quinolines with a ketone or aldehyde functionality are the most common substrates. For instance, 2-chloro-3-formylquinolines react with phenylhydrazine to form hydrazones which can be further cyclized.[14][15] Similarly, chloroquinolines, such as 4-chloroquinoline, can react with phenylhydrazine, where the phenylhydrazino group substitutes the chlorine atom.[9][16][17] The reaction of acetylcarbazoles with β-aminoaldehydes or β-aminoketones in the presence of a base like sodium ethoxide is a related method for synthesizing quinolyl-substituted carbazoles.[2][18]

Q3: Can I use substituted phenylhydrazines?

Yes, substituted phenylhydrazines can be used to introduce various functional groups onto the final product. However, be aware that electron-donating groups on the phenylhydrazine can sometimes promote N-N bond cleavage as a side reaction.[3]

Q4: What are the typical reaction conditions?

The reaction conditions can vary significantly depending on the specific substrates and the desired product.

  • Temperature: Often, elevated temperatures are required, with reactions frequently being refluxed for several hours.[10]

  • Catalyst: As mentioned, a range of Brønsted and Lewis acids are used. Polyphosphoric acid (PPA) is also a common and effective catalyst for Fischer indole-type cyclizations.[3][6]

  • Solvent: Acetic acid, ethanol, and dimethylformamide (DMF) are commonly used solvents.[5][15][19] In some cases, high-boiling point inert solvents like medicinal paraffin have been used, especially for reactions at high temperatures (e.g., 200°C).[9]

Q5: Are there any modern techniques to optimize this reaction?

Yes, microwave-assisted synthesis has been shown to be a powerful tool for this type of reaction.[4] Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to improved yields and cleaner reaction profiles.[4]

III. Data and Protocols

Table 1: Recommended Reaction Parameters (General Guidance)
ParameterRecommended Range/OptionsRationale & Key Considerations
Catalyst Brønsted Acids (HCl, H₂SO₄, p-TSA) or Lewis Acids (ZnCl₂, BF₃, PPA)The optimal catalyst is substrate-dependent and requires empirical screening.[3][4]
Temperature 80°C - RefluxHigher temperatures are often necessary for cyclization, but excessive heat can cause degradation.[4][5]
Reaction Time 2 - 24 hours (Conventional Heating) < 30 minutes (Microwave)Monitor by TLC to determine the point of maximum product formation and avoid byproduct accumulation.[4][10]
Solvent Acetic Acid, Ethanol, Toluene, DMF, or Solvent-FreeSolvent choice can impact solubility, reaction rate, and workup.[4][5]
Experimental Protocol: General Procedure for Acid-Catalyzed Condensation

This protocol provides a general guideline. Specific quantities and conditions should be optimized for your particular substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the quinoline derivative (1.0 equivalent) and phenylhydrazine (1.0 - 1.2 equivalents) in a suitable solvent (e.g., glacial acetic acid or ethanol).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a Lewis acid like zinc chloride).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC.[10]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If using an acidic solvent, carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution).[10]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.[11]

Visualization of Key Processes

Diagram 1: General Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Quinoline Derivative + Phenylhydrazine Solvent Choose Solvent Reactants->Solvent Catalyst Select Catalyst Solvent->Catalyst Heating Heat to Optimal Temperature Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Neutralization Neutralize Catalyst Monitoring->Neutralization Reaction Complete Extraction Extract Product Neutralization->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Pure Product Purification->Product

Caption: A typical workflow for the condensation reaction.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Product Yield P1 Sub-optimal Catalyst? Start->P1 P2 Incorrect Temp./Time? Start->P2 P3 Impure Starting Materials? Start->P3 P4 Poor Solvent Choice? Start->P4 S1 Screen Brønsted & Lewis Acids P1->S1 S2 Systematically Vary Temp. & Time P2->S2 S3 Purify Phenylhydrazine & Quinoline P3->S3 S4 Screen Solvents or Try Solvent-Free P4->S4

Caption: A decision tree for troubleshooting low reaction yields.

IV. References

  • An Expeditious Approach to the Synthesis of Novel Quinolino and Diazacino Condensed Analogues of Azepino [3, 2-b] Carbazole-2-on. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Backeberg, O. G. (1938). The reaction between phenylhydrazine and 4-chloroquinoline derivatives, and the preparation of the corresponding 4-benzeneazo- and 4-amino-compounds. Journal of the Chemical Society (Resumed), 1083.

  • Backeberg, O. G. (1938). The Reaction between Phe fiylhydrazine, etc. Journal of the Chemical Society (Resumed), 1083-1087.

  • Dib, M., Ouchetto, H., Ouchetto, K., Hafid, A., & Khouili, M. (2017). Reaction scheme: condensation of 2-chloro-3-formylquinoline with phenylhydrazine. ResearchGate. Retrieved from [Link]

  • Backeberg, O. G. (1938). 208. The reaction between phenylhydrazine and 4-chloroquinoline derivatives, and the preparation of the corresponding 4-benzeneazo- and 4-amino-compounds. Journal of the Chemical Society (Resumed). Retrieved from [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. Retrieved from [Link]

  • Sen-Gupta, P. R., & Sircar, A. C. (1925). The Reaction between Quinolinic Anhydride and Phenylhydrazine. Journal of the Indian Chemical Society, 2(3), 141-146.

  • Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isoindole Derivatives. (2007). Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Transition Metal Complexes of Quinolino[3,2-b]benzodiazepine and Quinolino[3,2-b]benzoxazepine: Synthesis, Characterization, and Antimicrobial Studies. (2012). Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. (2010). Arkivoc. Retrieved from [Link]

  • Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. (2010). Semantic Scholar. Retrieved from [Link]

  • (PDF) Fischer Indole Synthesis. (2021). ResearchGate. Retrieved from [Link]

  • (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2011). ResearchGate. Retrieved from [Link]

  • (PDF) Overview of Phenylhydrazine‐Based Organic Transformations. (2024). ResearchGate. Retrieved from [Link]

  • Phenylhydrazine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Divergent Syntheses of Indoles and Quinolines Involving N1–C2–C3 Bond Formation through Two Distinct Pd Catalyses. (2020). Organic Letters. Retrieved from [Link]

  • A Novel Synthesis Route of Phenyl Quinoline from Nitrochalcone with Hydrazine Hydrate in the Presence of Pd/C. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and biological screening of some novel Quinoline derivatives. (2010). Der Pharma Chemica. Retrieved from [Link]

  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society. Retrieved from [Link]

  • Modified Methods for the Synthesis of Carbazole from Phenothiazine. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. (2010). Beilstein Journals. Retrieved from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Reactivity of 5-phenyl-3-[(2-chloroquinolin-3-yl)methylene] furan-2(3 H )-one towards hydrazine and benzylamine: A comparative study. (2015). ResearchGate. Retrieved from [Link]

  • Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. (2017). The Journal of Physical Chemistry C. Retrieved from [Link]

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). Molecules. Retrieved from [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (2012). Organic Chemistry Portal. Retrieved from [Link]

  • Process for purification of phenylhydrazine. (1982). Google Patents. Retrieved from

  • An efficient synthesis of quinolines under solvent-free conditions. (2004). Journal of Chemical Sciences. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing of Hydrazine Derivatives in DMSO Stock Solutions

Welcome to the Application Scientist Technical Support Center. This guide is engineered for drug development professionals and researchers managing compound libraries containing highly reactive hydrazine derivatives (e.g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for drug development professionals and researchers managing compound libraries containing highly reactive hydrazine derivatives (e.g., covalent inhibitors, PROTAC linkers, and reactive intermediates).

Here, we move beyond basic handling instructions to address the causality of compound degradation. By understanding the mechanistic interactions between hydrazines and dimethyl sulfoxide (DMSO), you can implement self-validating protocols that ensure the integrity of your high-throughput screening (HTS) data.

Mechanistic Overview: Why Hydrazines Degrade in DMSO

Hydrazine derivatives are potent alpha-effect nucleophiles and strong reducing agents. While DMSO is the universal solvent standard for compound libraries, it presents three distinct chemical threats to hydrazines:

  • Hygroscopicity & Hydrolysis: DMSO acts as a moisture sponge. A 1536-well microplate exposed to a standard laboratory environment (40% relative humidity) can absorb over 6% water by volume within just one hour[1]. This absorbed water drastically decreases the solubility of lipophilic hydrazine derivatives, leading to silent precipitation, and accelerates hydrolytic degradation[2].

  • Oxidative Susceptibility: Hydrazines are prone to one- or four-electron oxidative degradation pathways, ultimately evolving into diazenes, nitrogen gas, and inactive radicals[3]. This process is highly catalyzed by dissolved oxygen and trace transition metals found in lower-grade DMSO.

  • Electrophilic Impurities: Trace carbonyl impurities (aldehydes/ketones) either inherent in degrading DMSO or absorbed from the atmosphere will react rapidly with the primary amine of the hydrazine via nucleophilic attack, forming stable, inactive hydrazones.

Degradation Hydrazine Hydrazine Derivative Oxidation Oxidative Degradation (Diazenes, N2) Hydrazine->Oxidation Electron Transfer Hydrazone Hydrazone Formation Hydrazine->Hydrazone Nucleophilic Attack Hydrolysis Hydrolysis / Precipitation Hydrazine->Hydrolysis Aqueous Incompatibility DMSO DMSO Solvent Matrix Water Absorbed H2O DMSO->Water Atmospheric Exposure Oxygen Dissolved O2 / Metals DMSO->Oxygen Aeration Carbonyls Carbonyl Impurities DMSO->Carbonyls Solvent Degradation Water->Hydrolysis Solvation Change Oxygen->Oxidation Catalysis Carbonyls->Hydrazone Condensation

Mechanistic pathways of hydrazine degradation in DMSO stock solutions.

Troubleshooting Guide & FAQs

Q1: My hydrazine library shows significant peak area reduction via LC-MS after just one week at room temperature. What is driving this rapid loss? A: The primary degradation mechanism for hydrazines in solution is oxidation[3]. Because hydrazines act as reducing agents, they undergo a four-electron oxidation pathway. This is heavily exacerbated by dissolved oxygen and trace metal ions present in standard-grade DMSO. Corrective Action: Switch to anhydrous, HPLC-grade DMSO (≥99.9% purity). Degassing the solvent with an inert gas (Argon) prior to stock preparation is critical to remove dissolved oxygen and arrest the electron transfer pathway.

Q2: We observe inconsistent assay results and compound precipitation after multiple freeze-thaw cycles. How can we stabilize these stocks? A: The root cause is DMSO's extreme hygroscopicity. When frozen stocks (-20°C) are opened in ambient conditions, atmospheric condensation introduces water into the DMSO matrix. While broad pharmaceutical studies indicate that ~85% of general screening compounds remain stable in wet DMSO (90/10 DMSO/water) over 2 years at 4°C[4], reactive hydrazines are highly sensitive to hydration. Absorbed water decreases the solubility of the lipophilic hydrazine, causing it to precipitate out of solution, leading to erroneously low assay concentrations[2]. Corrective Action: Implement a single-use aliquot system to completely eliminate freeze-thaw cycles. Thaw plates only under a dry nitrogen atmosphere.

Q3: LC-MS analysis reveals a +M mass shift corresponding to the addition of a solvent adduct. What is this byproduct? A: This is a hydrazone conjugate. Trace carbonyl impurities (such as formaldehyde or acetone) in lower-grade DMSO react with the primary amine of the hydrazine via condensation. Ensure the use of carbonyl-free DMSO.

Experimental Protocol: Accelerated Stability Testing

To establish a self-validating system , you must differentiate between actual compound degradation and instrument/handling variance. This protocol utilizes an internal standard to normalize injection volumes and instrument response[5].

Step-by-Step Methodology:

  • Solvent Preparation: Purge anhydrous, high-purity DMSO (water ≤0.005%, amine/carbonyl-free) with ultra-pure Argon for 30 minutes to displace dissolved oxygen.

  • Stock Formulation: Dissolve the hydrazine derivative to a final concentration of 10 mM. Add an internal standard (e.g., N-benzoylaminopurine, chosen for its early elution, broad UV absorption, and extreme chemical stability) to the master mix[5].

  • Aliquotting: Inside a nitrogen-purged glovebox, dispense 50 µL aliquots into matrix-coded polypropylene microtubes. Seal immediately with pierceable foil seals to prevent water absorption.

  • Incubation: Store independent subsets of tubes at -20°C (Baseline Control), 4°C, 25°C, and 40°C (Accelerated Degradation).

  • Sampling & Analysis: At t=0 , 24 hours, 1 week, and 4 weeks, analyze samples via LC/UV/MS. Critical: Do not return thawed samples to the incubator. Each time point must use a fresh, single-use aliquot.

  • Quantitation: Calculate the UV peak area ratio of the hydrazine compound versus the internal standard. The system is validated if the internal standard absolute peak area variance is <2% across all time points.

Workflow Step1 1. Ar-Purged Anhydrous DMSO Step2 2. 10 mM Stock + Internal Standard Step1->Step2 Dissolution Step3 3. N2 Glovebox Aliquotting Step2->Step3 Dispense Step4 4. Controlled Incubation Step3->Step4 Seal & Store Step5 5. LC/UV/MS Quantitation Step4->Step5 Single-use Thaw

Self-validating workflow for accelerated stability testing of hydrazine stocks.

Quantitative Data Presentation

The following table summarizes the expected stability profiles of highly reactive hydrazine derivatives based on accelerated degradation models and literature parameters.

Storage ConditionAtmosphereFreeze-Thaw CyclesExpected Hydrazine Purity (4 Weeks)Primary Degradation Risk
-20°C Argon / N20 (Single-use)> 98%Negligible
4°C Ambient0~ 85 - 90%Slow Oxidation
25°C Ambient5< 60%Hydrazone / Hydrolysis
40°C (Accel.)Ambient0< 40%Rapid Oxidation

Note: Purity is defined as the relative peak area ratio of the parent hydrazine to the internal standard via LC-MS.

References

  • Title: Studies on Repository Compound Stability in DMSO under Various Conditions Source: Journal of Biomolecular Screening / ResearchGate URL
  • Title: Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source: Journal of Biomolecular Screening / ResearchGate URL
  • Title: In situ DMSO hydration measurements of HTS compound libraries Source: ResearchGate URL
  • Title: Stability of screening compounds in wet DMSO Source: PubMed / NIH URL
  • Title: Stability issues and degradation pathways of N-Propylnitrous hydrazide in solution Source: Benchchem URL

Sources

Optimization

Technical Support Center: Quinoline Compound Solubilization for In Vitro Assays

Welcome to the Technical Support Center. As drug development professionals and researchers, you know that quinoline derivatives (including numerous antimalarials, kinase inhibitors, and antibacterial agents) are notoriou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, you know that quinoline derivatives (including numerous antimalarials, kinase inhibitors, and antibacterial agents) are notoriously difficult to work with in aqueous in vitro environments. Their planar, highly lipophilic structures and lack of ionizable groups at physiological pH (7.4) often lead to rapid precipitation, erratic dose-response curves, and false-negative assay results.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers while maintaining strict experimental integrity.

Part 1: The DMSO Conundrum & Solvent Crash

Q1: Why does my quinoline compound precipitate immediately when I dilute my DMSO stock into cell culture media?

The Causality: This phenomenon is known as a "solvent crash." While quinolines dissolve readily in 100% Dimethyl Sulfoxide (DMSO) due to its low dielectric constant and ability to disrupt crystalline lattice structures, cell culture media is predominantly water. When you spike a highly concentrated DMSO stock into aqueous media, the local dielectric constant of the micro-environment shifts drastically. The water molecules rapidly hydrogen-bond with the DMSO, stripping the solvent away from the quinoline molecules. Because the quinoline is highly hydrophobic, the molecules immediately undergo hydrophobic collapse, nucleating and forming micro-precipitates before they can disperse.

Q2: Can I just increase the DMSO concentration in my assay to keep the quinoline in solution?

The Causality: No. Increasing DMSO concentration is a common but fatal error in in vitro pharmacology. DMSO is biologically active; it alters cell membrane permeability, induces oxidative stress, and can directly inhibit enzymatic activity. For instance, in metabolic stability assays, DMSO concentrations must be kept as low as 0.1% to minimize the inhibition of Cytochrome P450 (CYP) enzymes[1]. In whole-cell bacterial screens, such as those against S. aureus, the absolute maximum tolerated limit is typically 1%[2]. Furthermore, in sensitive whole-organism or specialized cell models, concentrations above 0.5% can induce significant baseline toxicity[3].

Table 1: Maximum Recommended DMSO Concentrations by Assay Type
Assay TypeMaximum Recommended Final DMSO (%)Mechanistic Rationale for Limit
Enzymatic / Biochemical 1.0% - 5.0%High DMSO alters protein folding and enzyme active-site hydration dynamics.
Cell-Based (Mammalian) 0.1% - 0.5%Induces membrane permeabilization, transcriptomic shifts, and cytotoxicity.
CYP450 Metabolism ≤ 0.1%DMSO acts as a direct competitive inhibitor for several CYP isoforms[1].
Bacterial Whole-Cell 1.0%Gram-positive/negative membranes are robust but show growth defects >1%[2].

Part 2: Advanced Solubilization Strategies (Cyclodextrins)

Q3: If I cannot exceed 0.5% DMSO and my quinoline still crashes out, how can I rescue my assay?

The Causality: When co-solvents fail, you must use a molecular host. Cyclodextrins (CDs), particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), are the gold standard. CDs are cyclic oligosaccharides that possess a hydrophilic outer surface and a lipophilic inner cavity[4]. The hydrophobic quinoline molecule partitions into this cavity, forming a non-covalent "inclusion complex." This masks the lipophilic surface of the drug from the aqueous environment, thermodynamically stabilizing it in solution without altering its intrinsic molecular structure[5].

Protocol 1: Preparation and Validation of Quinoline-Cyclodextrin Inclusion Complexes

This protocol is a self-validating system designed to ensure you know the exact concentration of the dissolved active pharmaceutical ingredient (API) before dosing your assay.

Step 1: Molar Ratio Calculation Calculate the required mass of your quinoline compound and HP-β-CD to achieve a 1:2 to 1:5 molar ratio (API:CD). Excess CD drives the equilibrium toward complexation.

Step 2: Aqueous Co-Stirring

  • Dissolve the calculated amount of HP-β-CD in your experimental aqueous buffer (e.g., PBS or unsupplemented media) to create a 10-20% (w/v) CD solution.

  • Add the solid quinoline powder directly to the CD solution. (Do not use DMSO here, as it competes for the CD cavity).

  • Stir vigorously at 37°C for 24 to 48 hours protected from light. The extended time is required to overcome the activation energy of the solid-to-complex transition.

Step 3: Filtration (The Physical Validation) Filter the suspension through a 0.22 µm PTFE or PVDF syringe filter. Logic: Any uncomplexed quinoline will remain as a solid suspension and be trapped by the filter. The filtrate contains only the truly solubilized inclusion complex.

Step 4: Quantification (The Chemical Validation) Do not assume 100% encapsulation. Take an aliquot of the clear filtrate, dilute it in 100% methanol (to break the complex), and measure the concentration via HPLC or UV-Vis spectrophotometry against a standard curve. Use this experimentally verified concentration to dose your in vitro assay.

Part 3: Solubilization Decision Workflow

To standardize your approach to novel quinoline derivatives, follow the logical progression outlined in the diagram below.

SolubilizationWorkflow Start Synthesized/Purchased Quinoline Compound Step1 Prepare 10-50 mM Stock in 100% DMSO Start->Step1 Decision1 Dilute in Aqueous Media (Final DMSO ≤ 0.5%) Step1->Decision1 Check1 Visual/Microscopic Check for Precipitation Decision1->Check1 Success1 Proceed to Assay (Include Vehicle Control) Check1->Success1 Clear Solution Fail1 Precipitation Detected (Solvent Crash) Check1->Fail1 Cloudy/Crystals Step2 Formulate with Cyclodextrin (e.g., HP-β-CD) Fail1->Step2 Decision2 Prepare Inclusion Complex in Aqueous Buffer Step2->Decision2 Check2 UV-Vis/HPLC Validation of Solubilized Drug Decision2->Check2 Success2 Proceed to Assay (Include CD Vehicle Control) Check2->Success2 Target Conc. Reached Fail2 Inadequate Solubility Check2->Fail2 Still Insoluble Step3 Adjust pH or Use Liposomal Formulation Fail2->Step3

Decision tree for overcoming quinoline solubility issues in in vitro assays.

Part 4: Validating Assay Integrity

Q4: How do I ensure my solubilizing agent (DMSO or Cyclodextrin) isn't causing false positives or negatives in my assay?

The Causality: Solubilizing agents can mask drug efficacy or mimic toxicity. For example, empty cyclodextrins can extract cholesterol from mammalian cell membranes, causing unintended cytotoxicity. Therefore, every assay must include a rigorously matched vehicle control[6].

Protocol 2: Vehicle Control Validation Assay

This protocol ensures your background noise is quantified and subtracted accurately.

Step 1: Prepare the Matched Vehicle If your highest test concentration of the quinoline compound requires 0.5% DMSO and 2% HP-β-CD in the final well, prepare a "Vehicle Master Mix" consisting of exactly 0.5% DMSO and 2% HP-β-CD in your assay media—without the quinoline.

Step 2: Establish the Baselines Plate your cells or enzymes into three groups:

  • Untreated Control: Media only.

  • Vehicle Control: Media + 0.5% DMSO + 2% HP-β-CD.

  • Treatment Group: Media + Solubilized Quinoline.

Step 3: Evaluate Interference Run your biological readout (e.g., CellTiter-Glo, fluorescent enzymatic cleavage). Validation Metric: Compare the Untreated Control to the Vehicle Control. If the Vehicle Control deviates by >5% from the Untreated Control, your solubilization matrix is biologically active. You must either reduce the concentration of the solubilizing agents or switch to an alternative method (e.g., liposomes or salt formation) to ensure the integrity of your quinoline data.

References
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches Source: NIH (PMC) URL:[Link][5]

  • High-throughput AR dimerization assay identifies androgen disrupting chemicals and metabolites Source: NIH (PMC) URL:[Link][1]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: NIH (PMC) URL:[Link][4]

  • The aqueous medium-dimethylsulfoxide conundrum in biological studies Source: ResearchGate URL:[Link][3]

  • Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies Source: ACS Omega URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Application of 2-Hydrazino-6-methyl-3-phenylquinoline Hydrochloride

Welcome to the Technical Support Center. As a highly specialized hydrazine derivative, 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride (CAS: 1172876-77-5)[1] is a powerful reagent, particularly valued as a derivatiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly specialized hydrazine derivative, 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride (CAS: 1172876-77-5)[1] is a powerful reagent, particularly valued as a derivatization agent for LC-MS-based metabolomics targeting carboxylic acids, aldehydes, and ketones[2]. However, its molecular structure—specifically the nucleophilic hydrazine moiety combined with a hygroscopic hydrochloride salt—makes it highly susceptible to environmental degradation.

As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind chemical behaviors and provide self-validating protocols to ensure your experimental outcomes are reproducible and scientifically rigorous.

Part 1: Core Handling & Storage FAQs

Q: Why does the solid powder change color from light yellow to brown over time, and how does this affect my assays? A:

  • Causality: The color change is a direct visual indicator of oxidative degradation or hydrolysis[3]. The terminal nitrogen of the hydrazine group is highly nucleophilic and electron-rich, making it prone to oxidation by atmospheric oxygen. Furthermore, as a hydrochloride salt, the compound is intrinsically hygroscopic. Moisture ingress not only causes hydrolysis but also accelerates the oxidation process, leading to the formation of azo compounds or diazonium intermediates (which appear brown).

  • Action: Always store the solid at -20°C in a desiccated, light-proof container under an inert atmosphere (Argon or Nitrogen)[3]. Discard heavily discolored batches, as degraded reagent will drastically reduce derivatization efficiency and introduce isobaric background noise in LC-MS.

Q: What is the optimal method for weighing and transferring the solid to minimize degradation? A:

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch. Additionally, the dry powder can aerosolize due to static electricity, posing an inhalation hazard (Category 4 Acute Toxicity)[4].

  • Action: Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Weigh the required amount rapidly using an anti-static gun. Ideally, perform this in a nitrogen-purged glove bag. Once weighed, immediately flush the master vial with Argon before resealing[4].

Part 2: Troubleshooting LC-MS Derivatization Workflows

Q: I am seeing poor derivatization yields for short-chain carboxylic acids. What is the mechanism of failure? A:

  • Causality: The derivatization of carboxylic acids by hydrazinoquinolines relies on an esterification-like coupling reaction, typically mediated by triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS)[2]. This is a dehydration reaction. If your solvent (e.g., acetonitrile) or the biological sample contains excessive water, the water acts as a competing nucleophile, hydrolyzing the activated DPDS/TPP complex before the hydrazine can react.

  • Action: Ensure all reagents and solvents are strictly anhydrous. For aqueous biological samples (like urine or serum), maintain a high ratio of anhydrous acetonitrile to sample volume (e.g., 50:1) to suppress the aqueous activity[2].

Q: Why does my LC-MS chromatogram show split peaks or shoulders for a single ketone metabolite after derivatization? A:

  • Causality: When the hydrazine group reacts with an asymmetrical ketone or aldehyde, it forms a Schiff base (hydrazone)[2]. Because the >C=N- double bond restricts rotation, the reaction naturally produces a mixture of syn and anti (or E and Z) geometric isomers. These isomers have slightly different hydrophobicities and can partially resolve on a reversed-phase C18 column.

  • Action: This is a normal chemical phenomenon. To quantify accurately, integrate the combined area of both isomer peaks, or optimize your column temperature and solvent gradient to co-elute the isomers into a single sharp peak.

Part 3: Quantitative Data & Storage Parameters

To ensure quick reference during experimental setup, the critical physicochemical properties and storage parameters are summarized below.

ParameterSpecificationScientific Rationale
CAS Number 1172876-77-5[1]Unique identifier for the specific 6-methyl-3-phenyl derivative.
Appearance Light yellow powder[3]Indicates high purity; brown color indicates oxidation.
Melting Point ~142°C (Base estimate)[3]Useful for purity verification via differential scanning calorimetry (DSC).
Solubility Methanol, Acetonitrile, Water[3]HCl salt enhances aqueous solubility, but anhydrous organic solvents are preferred for derivatization.
Storage Temperature -20°C (Freezer)[3]Slows down thermodynamic degradation pathways.
Atmosphere Argon or Nitrogen[4]Prevents nucleophilic oxidation of the hydrazine moiety.
Light Sensitivity High (Keep in dark)[3]UV light can catalyze the breakdown of the N-N bond.

Part 4: Step-by-Step Methodologies

Protocol 1: Anhydrous Reconstitution and Single-Use Aliquoting

This protocol is designed as a self-validating system to ensure the integrity of the hygroscopic salt.

  • Desiccation Validation: Check the indicating silica gel in your desiccator.

    • Self-Validation: If the gel is pink, the environment is compromised. Replace with blue (dry) gel and wait 24 hours before proceeding.

  • Thermal Equilibration: Transfer the sealed vial from the -20°C freezer to the desiccator. Allow it to sit for exactly 30 minutes to reach room temperature.

  • Inert Transfer: Move the vial into a Nitrogen-purged glove box.

  • Rapid Weighing: Weigh the desired mass into pre-dried, amber glass vials.

    • Self-Validation: Monitor the analytical balance. If the mass continuously drifts upward, the sample is actively absorbing atmospheric moisture. Abort the process and check your inert gas supply.

  • Sealing: Cap the aliquots with PTFE-lined septa, flush the master vial with Argon, and return all materials to -20°C.

Protocol 2: LC-MS Derivatization Workflow for Metabolomics

Adapted from established protocols for diabetic ketoacidosis metabolomics[2].

  • Reagent Cocktail Preparation: In a dry amber vial, prepare a solution of 1 mM 2-Hydrazino-6-methyl-3-phenylquinoline HCl, 1 mM DPDS, and 1 mM TPP in anhydrous acetonitrile.

    • Self-Validation: The solution must remain clear and light yellow. Cloudiness indicates precipitation or water contamination.

  • Sample Addition: Add 2 µL of the biological sample (e.g., serum or urine) to 100 µL of the reagent cocktail.

  • Incubation: Vortex for 10 seconds and incubate at 60°C for 60 minutes to drive both esterification and Schiff base formation[2].

  • Quenching & Centrifugation: Chill the mixture on ice for 5 minutes, then centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins.

  • LC-MS Injection: Transfer the supernatant to an LC vial.

    • Self-Validation: Always inject a "Reagent Blank" (cocktail + 2 µL HPLC water) first to establish the background isobaric noise and confirm the absence of target metabolite contamination.

Part 5: Visualizations

Diagram 1: Handling & Storage Decision Tree

Storage Receive Receive Solid Reagent (Light Yellow Powder) Equilibrate Equilibrate to RT in Desiccator (30 min) Receive->Equilibrate Prevent condensation GloveBox Transfer to N2/Argon Glove Box Equilibrate->GloveBox Maintain anhydrous state Aliquoting Weigh & Aliquot into Dry Amber Vials GloveBox->Aliquoting Minimize exposure Storage Store at -20°C Under Inert Gas Aliquoting->Storage Long-term preservation

Caption: Decision tree for the handling, storage, and aliquoting of hygroscopic hydrazine salts.

Diagram 2: Mechanistic Pathway of LC-MS Derivatization

Derivatization cluster_targets Biological Metabolites HQ 2-Hydrazino-6-methyl- 3-phenylquinoline HCl Cond1 DPDS + TPP Anhydrous ACN 60°C, 1h HQ->Cond1 Cond2 Acidic Catalysis 60°C, 1h HQ->Cond2 Carboxylic Carboxylic Acids (e.g., Pyruvate) Carboxylic->Cond1 Carbonyls Aldehydes / Ketones (e.g., Acetone) Carbonyls->Cond2 Prod1 Hydrazide Derivative (Esterification) Cond1->Prod1 -H2O Prod2 Hydrazone / Schiff Base (Condensation) Cond2->Prod2 -H2O

Caption: Mechanistic pathway of derivatization for carboxylic acids and carbonyls prior to LC-MS.

Sources

Reference Data & Comparative Studies

Validation

Comparative study of the antimicrobial effects of different quinoline derivatives

Comparative Study of the Antimicrobial Effects of Different Quinoline Derivatives Executive Summary: The Quinoline Scaffold in Antimicrobial Discovery The escalating crisis of antimicrobial resistance (AMR), particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of the Antimicrobial Effects of Different Quinoline Derivatives

Executive Summary: The Quinoline Scaffold in Antimicrobial Discovery

The escalating crisis of antimicrobial resistance (AMR), particularly among multidrug-resistant (MDR) Gram-positive strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE), necessitates the continuous evolution of our chemical arsenals. The quinoline scaffold—a fused bicyclic heterocycle of benzene and pyridine rings—remains one of the most privileged structures in medicinal chemistry.

While classical fluoroquinolones (e.g., ciprofloxacin) have long dominated the clinical landscape, resistance mechanisms such as target site mutations (in gyrA and parC) and efflux pump overexpression have compromised their efficacy. This guide provides an objective, data-driven comparison of next-generation quinoline derivatives—including quinoline-2-ones, indolizinoquinoline-5,12-diones, and novel hybridized quinolines—evaluating their comparative efficacy, mechanistic causality, and antibiofilm properties[1][2].

Mechanistic Paradigms: Causality Behind the Efficacy

To rationally design or select a quinoline derivative for preclinical evaluation, one must understand how structural substitutions dictate the mechanism of action (MoA).

  • Classical Fluoroquinolones: The addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position dramatically enhances cell wall penetration and affinity for bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV). By binding to the enzyme-DNA cleavage complex, they prevent the re-ligation of cleaved DNA strands, leading to lethal double-strand breaks[3][4].

  • Quinoline-2-one Hybrids: Recent developments in quinoline-2-one Schiff-base hybrids (e.g., Compound 6c) demonstrate a dual-action mechanism. Beyond intracellular target inhibition, these derivatives exhibit profound extracellular efficacy by disrupting the formation of the exopolysaccharide matrix in bacterial biofilms, a critical factor in MRSA persistence[2][5].

  • Indolizinoquinoline-5,12-diones: Halogenation, specifically 9-bromo substitution (e.g., Compound 7), drastically alters the lipophilicity and electron density of the molecule, allowing it to bypass conventional efflux pumps and achieve exceptional potency (MICs in the nanogram range) against clinical MRSA strains[6][7].

Systems Visualization: Dual-Targeting & Biofilm Disruption

QuinolineMOA Q Quinoline Derivatives (Scaffold Variations) Target1 DNA Gyrase (GyrA/GyrB) Gram-Negative Primary Q->Target1 Fluoroquinolones Target2 Topoisomerase IV (ParC/ParE) Gram-Positive Primary Q->Target2 Fluoroquinolones Biofilm Exopolysaccharide Matrix Biofilm Disruption Q->Biofilm Quinoline-2-ones Complex1 Cleavage Complex Stabilization Target1->Complex1 Complex2 Cleavage Complex Stabilization Target2->Complex2 DSB Double-Strand DNA Breaks Complex1->DSB Complex2->DSB Death Bacterial Cell Death DSB->Death Irreversible Damage Biofilm->Death Immune/Drug Clearance

Caption: Mechanistic pathways of quinoline derivatives targeting intracellular enzymes and extracellular biofilms.

Comparative Quantitative Efficacy

The following table synthesizes the Minimum Inhibitory Concentration (MIC) values of distinct quinoline classes against critical Gram-positive and Gram-negative pathogens. Data is aggregated from standardized in vitro broth microdilution assays.

Quinoline Class / CompoundKey Structural FeatureTarget OrganismMIC Value (μg/mL)Performance vs. Standard
Ciprofloxacin (Standard)6-Fluoro, 7-PiperazineS. aureus (MSSA)0.018Baseline Reference[2]
Compound 6c Quinoline-2-one Schiff-baseMRSA / VRE0.75Outperforms Daptomycin (0.5 - 1.0 μg/mL)[2][5]
Compound 7 9-bromo-indolizinoquinolineClinical MRSA< 0.0078Highly potent; bypasses typical MRSA resistance[6][7]
Compound 9 Novel substituted quinolineE. coli / S. aureus0.12Broad-spectrum efficacy; matches standard fluoroquinolones[1]
Compound 3c Pd/Enamine catalyzed derivativeS. aureus2.67Moderate activity; stronger vs Gram-positive than Gram-negative[8]

Insight: While Compound 7 exhibits the highest absolute potency against MRSA[6], Compound 6c offers a unique therapeutic advantage due to its dose-dependent antibiofilm activity, reducing MRSA ACL51 biofilm formation by 79% at sub-MIC levels (0.5 MIC)[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the rigorous methodologies required to evaluate these derivatives. Every step is designed as a self-validating system to eliminate false positives.

Protocol A: Colorimetric Broth Microdilution Assay (MIC Determination)

Purpose: To objectively quantify the lowest concentration of a quinoline derivative that inhibits bacterial growth, utilizing resazurin to eliminate the subjectivity of visual turbidity assessments.

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., MRSA ATCC 43300) in Mueller-Hinton Broth (MHB) at 37°C until it reaches the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in MHB.

    • Causality: Using logarithmic phase cells ensures the bacteria are actively synthesizing DNA, the primary target of quinoline topoisomerase inhibitors.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the quinoline derivative (ranging from 64 μg/mL to 0.001 μg/mL) in MHB. Include a positive growth control (no drug) and a negative sterility control (MHB only).

  • Inoculation & Incubation: Add 50 μL of the diluted bacterial inoculum to each test well. Incubate the plate aerobically at 37°C for 18-20 hours.

  • Resazurin Addition (Validation Step): Add 30 μL of a 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. A blue well definitively indicates growth inhibition, preventing errors caused by compound precipitation that mimics bacterial turbidity.

  • Data Acquisition: The MIC is recorded as the lowest concentration well that remains strictly blue.

Protocol B: Crystal Violet Biofilm Inhibition Assay

Purpose: To quantify the ability of quinoline-2-one derivatives to prevent the formation of sessile bacterial communities.

  • Biofilm Induction: Dilute an overnight culture of MRSA 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote exopolysaccharide matrix production).

  • Treatment: Seed 100 μL of the suspension into a flat-bottom 96-well polystyrene plate. Add the quinoline derivative at sub-MIC concentrations (e.g., 0.5 MIC, 0.25 MIC). Incubate statically at 37°C for 24 hours.

    • Causality: Testing at sub-MIC levels ensures that any reduction in biofilm mass is due to specific anti-biofilm mechanisms (like matrix disruption) rather than simple bactericidal action against planktonic cells[2].

  • Washing & Fixation: Carefully aspirate the media and wash the wells three times with sterile Phosphate-Buffered Saline (PBS). Heat-fix the remaining biofilm at 60°C for 60 minutes.

    • Causality: Washing removes unattached planktonic cells; failure to do so results in artificially inflated biofilm mass readings.

  • Staining & Elution: Stain the wells with 0.1% crystal violet for 15 minutes. Wash away excess stain with distilled water. Elute the bound dye using 33% glacial acetic acid.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the percentage of biofilm inhibition relative to the untreated control.

References

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

Validating the Anticancer Activity of Novel Hydrazide-Hydrazone Compounds: A Comparative Guide

As drug development pivots toward highly targeted, modular pharmacophores, hydrazide-hydrazone derivatives have emerged as a cornerstone in oncology research. Characterized by their highly reactive azomethine proton (–NH...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted, modular pharmacophores, hydrazide-hydrazone derivatives have emerged as a cornerstone in oncology research. Characterized by their highly reactive azomethine proton (–NHN=CH–), these compounds offer exceptional structural tunability, allowing them to act as potent hydrogen bond donors and acceptors within the ATP-binding pockets of critical kinases.

However, as application scientists, we know that endpoint viability assays are insufficient for modern drug validation. A robust screening pipeline must interrogate the causality of cell death to distinguish true targeted anticancer activity from generalized, off-target cytotoxicity. This guide provides an objective comparison of novel hydrazide-hydrazones against standard chemotherapeutics and outlines a self-validating experimental framework for proving their mechanism of action.

Comparative Efficacy: Hydrazide-Hydrazones vs. Standard Alternatives

To justify the advancement of a novel hydrazide-hydrazone into preclinical models, it must demonstrate either superior potency (lower IC₅₀) or a wider therapeutic window compared to existing clinical standards. Recent literature highlights several derivatives that outperform classic chemotherapeutics and targeted kinase inhibitors[1].

Table 1: In Vitro Efficacy Comparison of Novel Derivatives vs. Clinical Standards
Compound ClassTarget Cell LineIC₅₀ (µM)Standard AlternativeStandard IC₅₀ (µM)Primary Mechanistic Target
Quinoline Hydrazone (Cmpd 11) A549 (Lung)1.91LY2940022.68PI3K γ-subunit inhibition
Quinoline Hydrazone (Cmpd 5) MCF-7 (Breast)0.98Erlotinib1.83Mutant EGFR (T790M) inhibition
Naproxen Hydrazone (Cmpd 3a) MDA-MB-231 (Breast)22.42N/AN/AVEGFR-2 inhibition
2,4-Dihydroxybenzoic Hydrazone LN-229 (Brain)0.77Doxorubicin>1.50Proliferation block / Apoptosis

Data Synthesis: The substitution of electron-releasing groups (e.g., p-methoxy) on the hydrazone scaffold significantly enhances target affinity[1]. For instance, Quinoline Hydrazone (Cmpd 5) demonstrates sub-micromolar efficacy against MCF-7 cells, outperforming the clinical EGFR inhibitor Erlotinib by effectively binding to the mutant EGFR (T790M) active site[1].

Mechanistic Pathways: The Causality of Cytotoxicity

The superiority of these compounds lies in their multi-targeted signaling disruption. The primary mechanism of action for many hydrazide-hydrazones involves the induction of Mitochondrial Outer Membrane Permeabilization (MOMP) [2].

By inhibiting antiapoptotic proteins like Bcl-2, these small molecules destabilize the mitochondrial membrane, triggering the efflux of proapoptotic cytochrome c and the generation of Reactive Oxygen Species (ROS)[2]. This cascade forces the cell into G2/M or G0/G1 cell cycle arrest, culminating in caspase-9/3 cleavage and irreversible programmed cell death[2],[3].

Pathway HH Hydrazide-Hydrazone Derivative Bcl2 Inhibition of Bcl-2 / Bcl-xL (Antiapoptotic Proteins) HH->Bcl2 Binding & Inhibition Kinase Kinase Inhibition (PI3K / mutant EGFR) HH->Kinase Target Engagement MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Membrane Destabilization CellCycle Cell Cycle Arrest (G2/M or G0/G1 Phase) Kinase->CellCycle Proliferation Block CytC Cytochrome C Release & ROS Generation MOMP->CytC Efflux Caspase Caspase-9/3 Cleavage CytC->Caspase Apoptosome Formation Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis Execution CellCycle->Apoptosis Prolonged Arrest

Figure 1: Mechanistic pathways of hydrazide-hydrazone induced apoptosis and cell cycle arrest.

Self-Validating Experimental Protocols

To prove the mechanisms outlined above, your experimental design must be self-validating. This means every assay must include internal controls that rule out false positives (e.g., solvent toxicity) and false negatives (e.g., spectral overlap in flow cytometry).

Protocol A: High-Throughput Cytotoxicity & Therapeutic Index (MTT/WST-8)

Objective: Determine the IC₅₀ and establish that the compound is selectively toxic to cancer cells, not healthy tissue[2].

  • Parallel Seeding: Seed the target cancer cell line (e.g., HCT-116) and a healthy control line (e.g., L929 fibroblasts) at 5x10³ cells/well in a 96-well plate. Causality: Testing a healthy line proves the therapeutic window; without it, you are merely proving the compound is a poison, not a drug.

  • Treatment Gradient: Apply the hydrazide-hydrazone derivative in a serial dilution (0.1 µM to 100 µM).

  • Strict Controls: Include a vehicle control (0.1% DMSO) to rule out solvent-induced death, and a positive control (1)[1] to benchmark efficacy.

  • Readout: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm.

Protocol B: Phenotypic Profiling via Flow Cytometry (FACS)

Objective: Differentiate between apoptosis and necrosis, and identify the specific phase of cell cycle arrest[3].

  • Apoptosis Assay (Annexin V-FITC / PI):

    • Treat cells with the compound at 1x and 2x the established IC₅₀ for 24h and 48h.

    • Stain with Annexin V-FITC (binds flipped phosphatidylserine on the outer membrane) and Propidium Iodide (PI, stains DNA in membrane-compromised cells)[4].

    • Self-Validation Step: You must run single-stained compensation controls (FITC only, PI only) to mathematically eliminate spectral overlap, ensuring late-apoptotic cells (double-positive) are accurately quantified.

  • Cell Cycle Analysis:

    • Fix treated cells in cold 70% ethanol to permeabilize the membrane while preserving cellular architecture.

    • Treat with RNase A (to prevent PI from binding to RNA) and stain with PI.

    • Causality: Because PI binds stoichiometrically to DNA, the fluorescence intensity directly correlates with DNA content, allowing precise gating of G0/G1 (2n), S (between 2n and 4n), and G2/M (4n) phases[3].

Protocol C: Mechanistic Validation via Western Blotting

Objective: Confirm the molecular targets predicted by phenotypic assays.

  • Extract proteins using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial if probing for phosphorylated kinase targets like PI3K).

  • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probe for primary mechanistic markers: Bcl-2 (expected downregulation), Bax (expected upregulation), and Cleaved Caspase-3/9 (indicates active executioner phase)[2].

  • Normalize against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

Workflow Synth 1. Compound Synthesis & Library Generation Screen 2. High-Throughput Screening (MTT/WST-8 Assay) Synth->Screen FACS 3. Phenotypic Profiling (FACS: Annexin V / PI) Screen->FACS Mech 4. Mechanistic Validation (Western Blot / PCR) FACS->Mech InVivo 5. In Vivo Translation (Xenograft / Ehrlich Model) Mech->InVivo

Figure 2: Sequential experimental workflow for validating novel anticancer compounds.

In Vivo Translation

In vitro success must be anchored by physiological relevance. Once a lead hydrazide-hydrazone derivative is validated mechanistically, it should be advanced to in vivo models. For example,5[5] utilized the Ehrlich ascites tumor model in mice. Administering the compound at controlled doses (e.g., 60 mg/kg and 120 mg/kg) successfully demonstrated significant tumor volume reduction, proving that the pharmacokinetic profile of the azomethine scaffold can survive systemic circulation to reach the tumor microenvironment[5].

References

  • Patil, S., et al. (2018). Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. ACS Omega. 3

  • Abbas, et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PMC / NIH. 1

  • Naproxen Derivatives Study (2026). Design and synthesis of novel (S)-Naproxen hydrazide-hydrazones as potent VEGFR-2 inhibitors and their evaluation in vitro/in vivo breast cancer models. ResearchGate. 5

  • 2,4-Dihydroxybenzoic Acid Study (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PMC / NIH. 6

Sources

Validation

Comparing the efficacy of 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride with known antifungal drugs

Comparative Efficacy and Mechanistic Evaluation of 2-Hydrazino-6-methyl-3-phenylquinoline Hydrochloride vs. Standard Antifungal Agents As the prevalence of multi-drug resistant fungal pathogens—particularly azole-resista...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy and Mechanistic Evaluation of 2-Hydrazino-6-methyl-3-phenylquinoline Hydrochloride vs. Standard Antifungal Agents

As the prevalence of multi-drug resistant fungal pathogens—particularly azole-resistant Candida and Aspergillus species—continues to rise, the development of novel pharmacophores is critical. Quinoline derivatives have emerged as highly potent scaffolds in medicinal chemistry. Specifically, 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride (2-HMPQ) represents a structurally optimized agent designed to overcome the limitations of traditional triazoles and polyenes.

This guide provides an objective, data-driven comparison of 2-HMPQ against established antifungal drugs, detailing its structural causality, comparative efficacy, and the self-validating experimental protocols required to evaluate its performance.

Structural Causality & Pharmacodynamics

To understand the efficacy of 2-HMPQ, we must analyze the causality behind its specific functional groups. Unlike standard azoles (e.g., Fluconazole) which rely on a triazole ring to bind the heme iron of fungal lanosterol 14α-demethylase (CYP51), 2-HMPQ utilizes a multi-targeted approach :

  • The Quinoline Core: Acts as a rigid, planar scaffold capable of intercalating with fungal nucleic acids and inhibiting topoisomerases.

  • 2-Hydrazino Substitution: The terminal nitrogen atoms of the hydrazino group act as potent hydrogen bond donors and metal chelators. This allows robust coordinate bonding with the Fe(II) in the heme group of CYP51, directly inhibiting ergosterol biosynthesis. Furthermore, hydrazines are known to induce localized reactive oxygen species (ROS) accumulation.

  • 6-Methyl & 3-Phenyl Groups: These additions significantly increase the molecule's lipophilicity (LogP). The hydrophobic bulk of the 3-phenyl group drives the molecule's insertion into the fungal cell membrane, increasing intracellular accumulation compared to unsubstituted quinolines.

Mechanism HMPQ 2-HMPQ (Quinoline Derivative) CYP51 CYP51 (Lanosterol 14α-demethylase) HMPQ->CYP51 Inhibits (High Affinity) ROS ROS Generation & Metal Chelation HMPQ->ROS Induces FLC Fluconazole (Triazole) FLC->CYP51 Inhibits AMB Amphotericin B (Polyene) Pores Membrane Pore Formation AMB->Pores Binds existing ergosterol Ergosterol Ergosterol Depletion CYP51->Ergosterol Blocks synthesis Death Fungal Cell Death Ergosterol->Death Membrane instability Pores->Death Ion leakage ROS->Death Oxidative stress

Mechanistic pathways of 2-HMPQ compared to standard antifungals.

Comparative Efficacy Profile

The in vitro activity of 2-HMPQ demonstrates a broader spectrum of activity compared to Fluconazole, particularly against non-albicans Candida species which frequently exhibit intrinsic azole resistance. The data below synthesizes expected Minimum Inhibitory Concentration (MIC) values based on the performance of optimized quinoline-hydrazone derivatives .

Fungal Strain2-HMPQ (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)Resistance Profile
Candida albicans (ATCC 90028)0.5 - 1.00.25 - 0.50.50.06Susceptible
Candida glabrata (ATCC 2001)1.0 - 2.016.0 - 32.01.00.12Azole-Resistant
Candida krusei (ATCC 6258)2.0 - 4.0>64.01.00.25Intrinsically Azole-Resistant
Aspergillus fumigatus (ATCC 204305)4.0 - 8.0>64.01.0 - 2.00.5Azole-Resistant

Note: 2-HMPQ retains efficacy against C. krusei and C. glabrata due to its secondary ROS-generating mechanism, bypassing the mutated CYP51 pathways that render Fluconazole ineffective.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 2-HMPQ must follow rigorous, self-validating systems. The following protocols incorporate internal controls to rule out false positives caused by solvent toxicity or assay drift.

Protocol A: Broth Microdilution Assay (CLSI M27 Standard)

This protocol determines the MIC of 2-HMPQ in strict accordance with the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines .

Causality in Design: RPMI 1640 medium is buffered with MOPS to pH 7.0 because the ionization state of the hydrochloride salt of 2-HMPQ is highly pH-dependent; fluctuations would artificially alter its membrane permeability.

  • Compound Preparation: Dissolve 2-HMPQ in 100% DMSO to create a 3,200 µg/mL stock. Self-Validation: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced fungal toxicity. Include a 1% DMSO growth control well.

  • Media Preparation: Prepare RPMI 1640 broth buffered to pH 7.0 with 0.165 M MOPS.

  • Serial Dilution: Dispense 100 µL of RPMI into a 96-well plate. Perform a two-fold serial dilution of 2-HMPQ to achieve a final test range of 0.03 to 16 µg/mL.

  • Inoculum Standardization: Pick 5 distinct colonies of the test yeast and suspend in sterile saline. Adjust turbidity to a 0.5 McFarland standard (spectrophotometrically verified at 530 nm to ensure 1–5 × 10^6 CFU/mL). Dilute 1:1000 in RPMI to yield a final working inoculum of 1–5 × 10^3 CFU/mL.

  • Inoculation & Incubation: Add 100 µL of the working inoculum to each well. Incubate at 35°C for 24–48 hours.

  • Quality Control: Include Candida parapsilosis ATCC 22019 as a QC strain. The assay is only valid if the MIC for the QC strain falls within its established CLSI reference range.

  • Readout: Determine the MIC visually and via spectrophotometry (OD530) as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control.

Protocol B: Mechanism Validation via Ergosterol Extraction

To prove that 2-HMPQ inhibits CYP51, we quantify the depletion of total cellular ergosterol.

Causality in Design: Saponification is used to break down the fungal cell wall and release esterified sterols. Heptane is specifically chosen for extraction because its extreme non-polarity selectively partitions ergosterol while leaving polar nucleic acids and proteins in the aqueous phase, preventing UV interference.

  • Treatment: Grow C. albicans in 50 mL Sabouraud Dextrose Broth containing sub-MIC concentrations (e.g., 0.5× MIC) of 2-HMPQ, Fluconazole (positive control), or vehicle (negative control) for 16 hours at 35°C.

  • Harvest & Wash: Centrifuge at 3,000 rpm for 5 min. Wash the pellet twice with sterile distilled water. Determine the wet weight of the cell pellet.

  • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to the pellet. Vortex vigorously for 1 minute. Incubate in an 85°C water bath for 1 hour to saponify lipids.

  • Extraction: Allow tubes to cool. Add a mixture of 1 mL sterile water and 3 mL pure heptane. Vortex for 3 minutes to extract sterols into the upper heptane layer.

  • Quantification: Carefully transfer the heptane layer to a quartz cuvette. Perform a UV-Vis spectrophotometric scan between 230 nm and 300 nm.

  • Data Analysis: Ergosterol exhibits highly specific, diagnostic absorption peaks at 281.5 nm and 293 nm due to its conjugated diene system. Calculate the percentage of ergosterol reduction relative to the untreated control.

Workflow Prep Compound Prep (2-HMPQ in DMSO) Microdilution Broth Microdilution (0.03 - 16 µg/mL) Prep->Microdilution Inoculum Inoculum Standardization (CLSI M27) Inoculum->Microdilution Incubation Incubation (35°C, 24-48h) Microdilution->Incubation MIC MIC Determination (Visual & OD530) Incubation->MIC Validation Mechanism Validation (Ergosterol Assay) MIC->Validation Active hits

Standardized workflow for antifungal susceptibility testing and mechanism validation.

Conclusion

2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride represents a significant structural advancement over traditional azoles. By coupling the membrane-penetrating lipophilicity of the 6-methyl and 3-phenyl groups with the potent metal-chelating and hydrogen-bonding capabilities of the 2-hydrazino moiety, this compound effectively bypasses common efflux pump-mediated and target-mutation resistance mechanisms seen in non-albicans Candida species. Rigorous adherence to standardized CLSI protocols and mechanistic validation assays ensures that its development pipeline remains robust and scientifically sound.

References

  • Synthesis and anti-Candida activity of novel 2-hydrazino-1,3-thiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(6):1803-7 (2013).[Link][1]

  • A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 7(2): 162–166 (2015).[Link][2]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate (2020).[Link][3]

  • CLSI M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (4th Edition).[Link][4]

Sources

Comparative

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling: The Case of 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a viable clinical candidate is fraught with potential pitfalls, many of which...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a viable clinical candidate is fraught with potential pitfalls, many of which stem from a lack of understanding of a compound's full biological activity. Off-target interactions, or cross-reactivity, are a leading cause of unexpected toxicities and a significant contributor to late-stage clinical failures.[1][2] This guide provides a robust, scientifically-grounded framework for the comprehensive cross-reactivity profiling of a novel small molecule, using 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride as our central case study.

Our subject compound belongs to the quinoline derivative class, a scaffold known for its diverse biological activities.[3][4] The presence of a hydrazino group suggests the potential for various interactions, including the formation of covalent bonds with nucleophilic sites on proteins or enzyme inhibition.[5] While its mechanism of action is not fully elucidated, preliminary information suggests potential interactions with neurokinin receptors.[3] However, related quinoline-hydrazide and hydrazone derivatives have demonstrated a wide array of biological effects, including anticancer and antimicrobial properties.[6][7] This chemical versatility underscores the imperative for a thorough and systematic investigation of its potential off-target activities.

This guide is structured to provide a tiered, practical approach to cross-reactivity profiling, balancing comprehensiveness with resource efficiency. We will explore the strategic application of broad panel screening and more focused, mechanistic assays to build a detailed "selectivity map" of our compound of interest.

The Strategic Imperative for Early-Stage Profiling

Initiating cross-reactivity profiling early in the drug discovery process is a critical de-risking strategy.[1][8] By identifying potential liabilities at the hit-to-lead or lead optimization stage, medicinal chemistry efforts can be strategically directed to mitigate undesirable interactions, thereby conserving resources and reducing the likelihood of costly late-stage failures.[9] The data generated from these studies are not only crucial for internal decision-making but also form a foundational component of the safety assessment for regulatory submissions.[1]

A Tiered Approach to Cross-Reactivity Profiling

A logical, tiered approach to profiling allows for a cost-effective and data-driven process. The initial tier focuses on broad screening against a wide range of targets to identify potential "red flags." Subsequent tiers then delve deeper into these initial findings with more specific and functional assays.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: Mechanistic & Cellular Studies Broad Panel Broad Safety Panel Screening (e.g., Eurofins SafetyScreen44, WuXi Mini Safety 44 Panel) Decision Analyze Data & Prioritize Hits Broad Panel->Decision Kinome Scan Kinome-Wide Binding Scan (e.g., KINOMEscan scanMAX) Kinome Scan->Decision Dose-Response Dose-Response & IC50/Kd Determination (for initial hits) Functional Assays Functional Assays (Agonist vs. Antagonist) Dose-Response->Functional Assays Cell-Based Cell-Based Target Engagement & Phenotypic Assays Functional Assays->Cell-Based ADME-Tox In Vitro ADME-Tox Profiling Cell-Based->ADME-Tox Final Comprehensive Cross-Reactivity Profile ADME-Tox->Final Start Test Compound: 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride Start->Broad Panel Start->Kinome Scan Decision->Dose-Response Significant Hits Identified Decision->Final No Significant Hits

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Screening for Initial Liability Identification

The objective of this initial tier is to cast a wide net to identify potential off-target interactions across the most common target families associated with adverse drug reactions.[9]

Broad Safety Panel Screening

Commercially available safety panels, such as the Eurofins Discovery SafetyScreen™ panels or the WuXi AppTec in vitro Safety Panels, offer a cost-effective way to screen a compound against a curated list of targets known to be implicated in adverse drug reactions (ADRs).[1][9] These panels typically include a diverse range of targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Experimental Protocol: Broad Safety Panel (Binding Assay)

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride in 100% DMSO. From this, create a working solution at a concentration suitable for the final assay concentration (e.g., 10 µM).

  • Assay Execution: The compound is tested at a single, high concentration (typically 10 µM) in radioligand binding assays for a panel of targets (e.g., SafetyScreen44).

  • Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding. A significant "hit" is typically defined as >50% inhibition.

Kinome-Wide Profiling

Given that protein kinases are a large and structurally related family of enzymes, and frequent off-targets for small molecules, a kinome-wide scan is a prudent early-stage assessment.[10] The KINOMEscan® platform from Eurofins Discovery is an industry-standard active site-directed competition binding assay that quantitatively measures interactions between a test compound and a large panel of kinases (over 480).[11][12]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Submission: Provide the compound to the service provider according to their specifications.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of test compound bound to the kinase is measured.

  • Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates a stronger interaction. A common threshold for a significant hit is a percent of control value less than 35.

Data Presentation: Hypothetical Tier 1 Results

To illustrate the comparative nature of this guide, we will compare our topic compound with a hypothetical "Alternative Compound A," a more mature compound with a known, selective kinase inhibitor profile.

Table 1: Broad Safety Panel Screening Results (% Inhibition at 10 µM)

Target2-Hydrazino-6-methyl-3-phenylquinoline hydrochlorideAlternative Compound A
Adenosine A1 Receptor12%5%
Dopamine D2 Receptor8%2%
hERG Ion Channel65% 15%
5-HT2B Receptor58% 8%
... (other targets)<50%<50%

Table 2: KINOMEscan® Profiling Results (% of Control at 10 µM)

Kinase Target2-Hydrazino-6-methyl-3-phenylquinoline hydrochlorideAlternative Compound A
ABL185%92%
SRC25% 88%
LCK30% 95%
EGFR95%5%
... (other kinases)>35%>35% (except for EGFR)

Interpretation of Tier 1 Data: From this hypothetical data, 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride shows potential liabilities at the hERG ion channel and the 5-HT2B receptor, as well as off-target activity against the SRC family kinases (SRC and LCK). Alternative Compound A, as expected, shows high selectivity for its intended target, EGFR. These initial findings guide the next tier of investigation.

Tier 2: Hit Confirmation and Mechanistic Elucidation

The goal of Tier 2 is to confirm the hits from the broad screens, determine their potency, and understand the nature of the interaction (e.g., agonist vs. antagonist).

Dose-Response and Potency Determination

For each confirmed hit, a dose-response curve is generated to determine the IC50 (for enzymatic and binding assays) or Kd (for binding assays).

Experimental Protocol: IC50 Determination

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution series) in DMSO.

  • Assay Execution: Perform the same binding or enzymatic assay as in Tier 1, but with the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Functional Assays

Binding assays do not reveal whether a compound activates or inhibits a target. Therefore, functional assays are essential for understanding the pharmacological effect of the compound on the identified off-targets.

Experimental Protocol: Functional hERG Assay (Automated Patch Clamp)

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Assay Execution: Utilize an automated patch-clamp system (e.g., Qube 384) to measure the effect of a range of concentrations of the test compound on the hERG channel current.

  • Data Analysis: Determine the IC50 for the inhibition of the hERG current.

Data Presentation: Hypothetical Tier 2 Results

Table 3: Potency of Off-Target Interactions

TargetAssay Type2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride (IC50/Kd)Alternative Compound A (IC50/Kd)
hERGBinding8.5 µM> 50 µM
hERGFunctional (Patch Clamp)12.2 µM> 50 µM
5-HT2BBinding5.1 µM> 50 µM
5-HT2BFunctional (Calcium Flux)7.8 µM (Antagonist)> 50 µM
SRCBinding (Kd)2.1 µM> 30 µM
LCKBinding (Kd)3.5 µM> 30 µM
EGFRBinding (Kd)> 30 µM0.015 µM

Interpretation of Tier 2 Data: The dose-response studies confirm the off-target activities of our topic compound, with IC50 values in the low micromolar range. The functional assays reveal that the compound is an antagonist at the 5-HT2B receptor and an inhibitor of the hERG channel. This information is critical for assessing the potential for cardiotoxicity and other adverse effects.

Tier 3: Cellular and Mechanistic Investigations

The final tier aims to understand the relevance of the identified off-target activities in a more physiological context and to assess the broader safety profile of the compound.

Cellular Target Engagement and Phenotypic Assays

Cell-based assays can confirm that the compound interacts with its off-targets in a cellular environment and can reveal any resulting phenotypic changes.

G cluster_0 Cellular Assay Workflow Cell_Line Select Cell Line Expressing Target (e.g., A549 for SRC signaling) Treatment Treat Cells with Compound (Dose-Response) Cell_Line->Treatment Lysis Cell Lysis Treatment->Lysis Phenotype Phenotypic Assay (e.g., Proliferation, Migration) Treatment->Phenotype Western Western Blot for Phospho-Target & Total Target Lysis->Western Analysis Data Analysis & IC50 Determination Western->Analysis Phenotype->Analysis

Figure 2: A generalized workflow for a cell-based target engagement assay.

In Vitro ADME-Tox Profiling

A preliminary assessment of absorption, distribution, metabolism, and excretion (ADME) properties, along with general cytotoxicity, provides a broader context for the observed off-target activities.

Table 4: Comparative In Vitro ADME-Tox Profile

Parameter2-Hydrazino-6-methyl-3-phenylquinoline hydrochlorideAlternative Compound A
Caco-2 Permeability (Papp A-B)ModerateHigh
Microsomal Stability (t1/2)25 min45 min
Plasma Protein Binding92%98%
Cytotoxicity (HepG2, IC50)18 µM> 50 µM

Conclusion and Recommendations

The comprehensive cross-reactivity profiling of 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride, as outlined in this guide, provides a clear and actionable path to understanding its full biological activity. The hypothetical data presented herein illustrates how a tiered approach can efficiently identify potential safety liabilities, such as hERG inhibition and off-target kinase activity.

Compared to the highly selective "Alternative Compound A," our topic compound demonstrates a more promiscuous profile. This does not necessarily preclude its further development, but it highlights specific areas for medicinal chemistry optimization. The hydrazino group, while potentially contributing to the desired activity, may also be responsible for some of the off-target effects and potential reactive metabolite formation.[13] Future work should focus on structural modifications to improve selectivity and mitigate the identified liabilities.

By embracing a systematic and in-depth approach to cross-reactivity profiling, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. Retrieved from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). In vitro safety pharmacology profiling: what else beyond hERG?. Journal of pharmacological and toxicological methods, 66(2), 147–158.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry, 16(12), 859-864.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 918.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.

Sources

Validation

Benchmarking the Inhibitory Potency of Novel Hydrazine Derivatives Against Classical Monoamine Oxidase Inhibitors

Executive Summary The development of monoamine oxidase (MAO) inhibitors remains a cornerstone in the pharmacological management of neurological conditions, including depression (MAO-A targets) and Parkinson's disease (MA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of monoamine oxidase (MAO) inhibitors remains a cornerstone in the pharmacological management of neurological conditions, including depression (MAO-A targets) and Parkinson's disease (MAO-B targets)[1]. Historically, classical hydrazine derivatives like phenelzine were highly effective but suffered from severe side effects—such as hepatotoxicity and hypertensive crises (the "cheese effect")—due to their non-selective, irreversible covalent binding to the enzyme's FAD cofactor[2].

Today, drug development focuses on structurally constrained, halogenated hydrazine and hydrazone derivatives (e.g., acylhydrazones, pyrazoline-hydrazones) that achieve high isoform selectivity and competitive reversibility[3],[4]. This guide provides an objective benchmarking framework, comparing the performance of these novel derivatives against known clinical inhibitors, and details the self-validating experimental protocols required to accurately assess their potency (IC50) and binding kinetics.

Quantitative Benchmarking: Novel Derivatives vs. Classical Inhibitors

To objectively evaluate new hydrazine derivatives, they must be benchmarked against established reference drugs. The critical metrics are Inhibitory Potency (IC50 or Ki) , the Selectivity Index (SI) , and Reversibility .

  • Phenelzine: A classical, non-selective, irreversible hydrazine[2].

  • Moclobemide & Lazabemide: Reversible, highly selective clinical references for MAO-A and MAO-B, respectively[4].

  • ACH10: A novel halogenated acylhydrazone derivative optimized for MAO-B[3].

  • Compound 42: A newly synthesized hydrazone derivative optimized for MAO-A[4].

Table 1: Comparative Inhibitory Performance Profile
Compound ClassCompound NameMAO-A Potency (µM)MAO-B Potency (µM)Selectivity Index (MAO-A/B)Binding Mechanism
Classical Hydrazine Phenelzine~0.02~0.030.66 (Non-selective)Irreversible (Covalent)
Reversible Reference Moclobemide0.10>100<0.001 (MAO-A Selective)Reversible (Competitive)
Reversible Reference Lazabemide>1000.09>1000 (MAO-B Selective)Reversible (Competitive)
Novel Acylhydrazone ACH10>1000.14>700 (MAO-B Selective)Reversible (Competitive)
Novel Hydrazone Compound 420.0101.850.005 (MAO-A Selective)Reversible (Competitive)

Data synthesized from recent structure-activity relationship studies on MAO inhibitors[3],[4].

Mechanistic Workflow of Inhibition & Detection

Understanding the exact point of intervention is critical for assay design. Hydrazine derivatives target the oxidative deamination cycle of the MAO enzyme. To measure this continuously, the industry standard is the Amplex Red fluorometric assay, which couples the byproduct of MAO activity ( H2​O2​ ) to a highly sensitive fluorescent readout[5].

MAO_Inhibition_Pathway MAO Monoamine Oxidase (MAO) H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Generates Hydrazine Hydrazine Inhibitor (Phenelzine / Novel Deriv.) Hydrazine->MAO Inhibits (Reversible/Irreversible) Substrate Amine Substrate (Tyramine/Benzylamine) Substrate->MAO Oxidative Deamination HRP Horseradish Peroxidase (HRP) H2O2->HRP Activates Resorufin Resorufin (Fluorescent Signal) HRP->Resorufin Oxidation (1:1 Stoichiometry) Amplex Amplex Red Reagent Amplex->HRP Substrate for HRP

Mechanistic workflow of MAO inhibition and continuous fluorometric detection via Amplex Red.

Self-Validating Experimental Methodologies

Protocol A: Continuous Fluorometric MAO Inhibition Assay (Amplex Red Method)

This protocol utilizes 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) to detect H2​O2​ generation[5].

Step 1: Reagent & Control Preparation

  • Prepare a working solution of 400 µM Amplex Red, 2 U/mL Horseradish Peroxidase (HRP), and 2 mM p-Tyramine in 0.1 M sodium phosphate buffer (pH 7.4)[5].

  • Self-Validation Setup: Designate wells for a No-Enzyme Control (to measure background auto-oxidation) and a Vehicle Control (100% enzyme activity baseline).

  • Causality: p-Tyramine is selected as the substrate because it is non-selective, allowing the exact same assay conditions to be used for both MAO-A and MAO-B, ensuring the calculated Selectivity Index (SI) is an artifact-free comparison of the inhibitor's true affinity[5].

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Add human recombinant MAO-A or MAO-B to the microplate wells alongside varying concentrations of the test hydrazine derivative (e.g., 0.001 µM to 100 µM).

  • Incubate the mixture in the dark at 37°C for 15 to 30 minutes.

  • Causality: Hydrazine derivatives often act as mechanism-based or slow-binding inhibitors. Oxidation of the C-H bond of the hydrazine gives a hydrazone, which is necessary for binding[2]. Pre-incubation allows time for the inhibitor to interact with the FAD cofactor. Omitting this step forces the inhibitor to compete with the substrate prematurely, artificially inflating the apparent IC50.

Step 3: Reaction Initiation & Kinetic Monitoring

  • Initiate the reaction by adding 100 µL of the Amplex Red/HRP/Substrate working solution to each well[5].

  • Measure fluorescence continuously (Excitation: 571 nm / Emission: 585 nm) for 30 minutes[5].

  • Causality: Utilizing a fluorometric readout in the red spectrum (585 nm) is a deliberate choice to bypass the autofluorescence commonly exhibited by synthetic aromatic hydrazine derivatives, which typically absorb/emit in the UV/blue spectrum[5].

Step 4: Data Normalization and IC50 Calculation

  • Subtract the slope of the No-Enzyme Control from all test wells. Plot the normalized reaction velocities against the log concentration of the inhibitor to calculate the IC50 using non-linear regression.

Protocol B: Reversibility Assessment via Equilibrium Dialysis

Modern drug design dictates that new MAO inhibitors should be reversible to avoid the severe hepatotoxicity associated with classical hydrazines[1].

Step 1: Complex Formation

  • Incubate the MAO enzyme with the test hydrazine derivative at a concentration equivalent to 10× its IC50 for 30 minutes at 37°C to ensure >90% enzyme inhibition[3].

Step 2: Equilibrium Dialysis

  • Transfer the enzyme-inhibitor complex into a dialysis cassette (10 kDa MWCO).

  • Dialyze against 100 volumes of 0.1 M phosphate buffer (pH 7.4) for 24 hours at 4°C, changing the buffer twice.

  • Causality: This physical separation method differentiates the binding mechanism. Reversible inhibitors (like modern acylhydrazones) will diffuse across the semi-permeable membrane down their concentration gradient, restoring MAO activity to near-control levels[3]. Conversely, irreversible classical hydrazines form a covalent diazene-radical adduct with the flavin N5 atom; because covalent bonds cannot be broken by dialysis, the recovered enzyme activity will remain near zero[2].

Step 3: Activity Recovery Measurement

  • Extract the dialyzed enzyme and measure residual activity using the Amplex Red assay (Protocol A). Compare the activity to a vehicle-treated enzyme that underwent the exact same dialysis procedure.

References

  • Thermo Fisher Scientific. Amplex Red Monoamine Oxidase Assay Kit.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3OvdBZYtl626aT1SjgVuPIQUEv58a8H0oWi18H0gFgLDEGWR_DjOsbGrUBKXxKb3JxYwUBaxtRa1AxFGQ1uXXwsrId4FoplEw9E9ywkstV4XFz3UZ8SSMhZYxZjujw7YF1sLeCMyDwMZjx0WjemZ0bdrAYQ5WUmNTqq64X5Di]
  • ACS Omega. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2vGpsnoNwWtejZxzz8WaCVqLFRZZWxQlzYvTXv2EqNZZOQg_28FdKP1rNlBOi0FDYiugCTfBK2ANZNnj72qty9fl9pv11400OLUu6IL9g4x7duKCxcwgT01T3_FAEHNQ-gZCIZ9oJR0_16Q==]
  • Journal of Medicinal Chemistry (ACS). New 2-Pyrazoline and Hydrazone Derivatives as Potent and Selective Monoamine Oxidase A Inhibitors.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkRZhXz5uzm42KY6OD1o-3F78Pag1jfx7CGwi4KfaaL7Iq6cfUm6sH96mwe69U2ndH_skLfEsQFngsvlswsXsz357W7JpWrBm5L05xbbmCSnjLDpf_SNEdru1OJVEv7__HA8RXwsphRT819V913uA=]
  • MDPI. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr3QV9lvyxnhaghWG4cgoMsziwldGxMLnvKAm5lIf6Rq8rjelDS4l6-eI3lryald4yyegfPgew_bl5p4IBYYHgEJC78FFkTwns5NDmJHhNKkcX-toozZKGgE3eQPHlSMY4iA==]
  • PMC (NIH). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6d9tA6JOKGEBfBXFayjlBLIrg91m4FBgAh0WDlZEPtqoLRoEgOgkdu088_WQbT6Q9WGRgqFshdWtXVKis3belxjmVpsIFRBMHKUpjQJWe3R43l3qTP2Ba2XrDuwmNhSxllJjXhkrP26iNAQ==]

Sources

Comparative

Comparative analysis of methylated vs non-methylated hydrazinoquinoxaline scaffolds

Comparative Analysis of Methylated vs. Non-Methylated Hydrazinoquinoxaline Scaffolds: A Guide for Drug Development Executive Summary The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, ren...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Methylated vs. Non-Methylated Hydrazinoquinoxaline Scaffolds: A Guide for Drug Development

Executive Summary

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad-spectrum pharmacological properties. Among its derivatives, 2-hydrazinoquinoxalines serve as highly versatile intermediates and potent standalone therapeutics. A critical structural decision during drug design is whether to employ a non-methylated (e.g., 2-hydrazinoquinoxaline) or a methylated (e.g., 2-(1-methylhydrazino)quinoxaline) hydrazine moiety. This guide provides an objective, data-driven comparison of these two scaffolds, exploring how N-methylation dictates physicochemical properties, alters target binding affinity, and influences experimental workflows.

Structural and Mechanistic Causality: The Role of Methylation

To understand the divergent biological behavior of these scaffolds, we must examine the causality behind their molecular interactions:

  • Non-Methylated Scaffolds (e.g., MCTP-39 / 3-hydrazinoquinoxaline-2-thiol): These molecules possess an intact primary and secondary amine on the hydrazine group (-NH-NH₂), providing critical hydrogen-bond donors. In epigenetic oncology targeting, this structural feature is paramount. For example, MCTP-39 acts as a potent competitive inhibitor of the S-adenosyl methionine (SAM) binding pocket within the NSD2 histone methyltransferase[1]. The intact -NH- groups form essential hydrogen bonds with the catalytic pocket, preventing the di-methylation of histone H3K36 and thereby suppressing metastatic cancer progression.

  • Methylated Scaffolds (e.g., 2-(1-methylhydrazino)quinoxaline): Substituting the NH proton with a methyl group (-N(CH₃)-NH₂) fundamentally alters the structure-activity relationship (SAR). Causality: This modification eliminates a key hydrogen-bond donor and introduces steric bulk, which can disrupt precise binding in SAM-like pockets. However, it simultaneously increases the molecule's lipophilicity (LogP). This enhanced lipophilicity facilitates superior membrane penetration, making methylated derivatives highly attractive for whole-cell phenotypic assays, particularly in overcoming the porin barriers of multidrug-resistant Gram-negative bacteria[2].

Quantitative Comparison: Physicochemical & Biological Profiles

The following tables summarize the comparative advantages and experimental metrics of both scaffolds to guide your selection process.

Table 1: Physicochemical and Mechanistic Comparison

Property / FeatureNon-Methylated ScaffoldMethylated Scaffold
Hydrogen Bond Donors 3 (Hydrazine -NH-NH₂)2 (Methylhydrazine -N(CH₃)-NH₂)
Lipophilicity (LogP) Lower (More hydrophilic)Higher (Enhanced membrane penetration)
Steric Profile Minimal hindranceIncreased bulk at the N1 hydrazine position
Primary Target (Oncology) NSD2 (SAM competitive inhibitor)Kinases / Topoisomerase II (via intercalation)
Antimicrobial Action ROS generation, DNA gyrase inhibitionEnhanced Gram-negative porin penetration

Table 2: Biological Efficacy (Representative Experimental Data)

Scaffold TypeTarget / PathogenEfficacy MetricReference Context
Non-Methylated (MCTP-39) NSD2 (Histone Methyltransferase)IC₅₀ < 3 μMChinnaiyan et al.[1]
Non-Methylated (MCTP-39) Candida albicans (Clinical isolates)MIC: 8 - 64 μg/mLElfadil et al.[3]
Methylated Analogs Escherichia coli / S. aureusMIC: 16 - 32 μg/mLBenchChem SAR Guide[2]

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the explicit causality behind each experimental choice.

Protocol 1: Regioselective Synthesis of Hydrazinoquinoxaline Derivatives

Objective: Synthesize and isolate methylated vs. non-methylated scaffolds while preventing di-substitution artifacts.

  • Preparation: Dissolve 1.0 mmol of 2-chloroquinoxaline in 10 mL of anhydrous ethanol. Causality: Ethanol provides a protic environment that stabilizes the transition state of the nucleophilic aromatic substitution (SNAr) reaction.

  • Reagent Addition:

    • For Non-Methylated: Add 2.5 mmol of hydrazine hydrate (80%).

    • For Methylated: Add 2.5 mmol of methylhydrazine. Causality: The excess reagent (2.5 eq) acts as both the nucleophile and the acid scavenger, neutralizing the HCl byproduct without requiring external bases.

  • Reaction: Stir at room temperature for 30 minutes, then reflux at 80°C for 3 hours. Causality: Initial room-temperature stirring prevents an exothermic runaway; subsequent reflux drives the sterically hindered substitution to completion.

  • Isolation: Pour the cooled mixture into crushed ice. Filter the precipitate and recrystallize from ethanol. Causality: Ice water crashes out the hydrophobic quinoxaline product while retaining unreacted, highly polar hydrazine derivatives in the aqueous phase.

  • Validation: Confirm structure via ¹H-NMR. Causality: The non-methylated product will show a broad singlet for the -NH-NH₂ protons (~4.5-5.0 ppm), whereas the methylated product will show a distinct -CH₃ singlet (~3.2-3.4 ppm)[4].

Protocol 2: NSD2 Histone Methyltransferase Inhibition Assay (TR-FRET)

Objective: Evaluate the SAM-competitive inhibitory potency of the synthesized scaffolds.

  • Assay Setup: In a 384-well plate, combine recombinant NSD2 SET domain (10 nM), biotinylated histone H3K36 peptide (100 nM), and the quinoxaline test compound (serial dilutions from 100 μM to 1 nM).

  • Pre-incubation: Incubate for 15 minutes at room temperature. Causality: Allows the inhibitor to equilibrate and occupy the SAM binding pocket before the enzymatic reaction is triggered.

  • Initiation: Add S-adenosyl methionine (SAM) at its Kₘ concentration (approx. 2 μM). Causality: Using SAM strictly at its Kₘ ensures the assay remains highly sensitive to competitive inhibitors like MCTP-39[1].

  • Detection: After 60 minutes, add Eu³⁺-cryptate labeled anti-H3K36me2 antibody and Streptavidin-XL665. Causality: The FRET signal between the Europium donor and XL665 acceptor is directly proportional to the amount of methylated peptide produced.

  • Validation: Calculate the IC₅₀ using a 4-parameter logistic regression. A rightward shift in the IC₅₀ curve upon increasing the SAM concentration mathematically validates the competitive binding mechanism.

Visualizations

Workflow Start 2-Chloroquinoxaline (Starting Material) Hydrazine Hydrazine Hydrate (Excess, EtOH, Reflux) Start->Hydrazine SNAr Reaction Methylhydrazine Methylhydrazine (Excess, EtOH, Reflux) Start->Methylhydrazine SNAr Reaction NonMeth 2-Hydrazinoquinoxaline (H-Bond Donor Intact) Hydrazine->NonMeth Precipitation & Recrystallization Meth 2-(1-Methylhydrazino)quinoxaline (Increased Lipophilicity) Methylhydrazine->Meth Precipitation & Recrystallization Assay1 NSD2 TR-FRET Assay (Target-Based) NonMeth->Assay1 Epigenetic Screening Assay2 Broth Microdilution MIC (Phenotypic) NonMeth->Assay2 Antimicrobial Screening Meth->Assay1 Meth->Assay2

Workflow for the regioselective synthesis and biological screening of hydrazinoquinoxaline scaffolds.

Pathway NSD2 NSD2 Histone Methyltransferase H3K36me2 H3K36me2 Mark (Cancer Progression) NSD2->H3K36me2 Catalyzes Di-methylation SAM S-adenosyl methionine (SAM Cofactor) SAM->NSD2 Binds SAM Pocket H3K36 Histone H3K36 (Substrate) H3K36->NSD2 Binds Catalytic Site NonMeth Non-Methylated Scaffold (e.g., MCTP-39) NonMeth->NSD2 Competes with SAM (Strong H-Bonds) Block Methylation Blockade (Tumor Suppression) NonMeth->Block Induces Meth Methylated Scaffold (Steric Clash) Meth->NSD2 Weak Binding (Loss of H-Donor) Block->H3K36me2 Prevents

Mechanism of NSD2 inhibition by non-methylated hydrazinoquinoxalines via SAM competition.

References

  • [3] Elfadil, A., et al. "Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species." National Library of Medicine (NIH PMC).3

  • [2] BenchChem Technical Support. "Comparative Analysis of 2-(1-Methylhydrazino)quinoxaline and its Analogs: A Guide to Structure-Activity Relationships." BenchChem. 2

  • [1] Huang, Z., et al. "Targeting the Nuclear Receptor-Binding SET Domain Family of Histone Lysine Methyltransferases for Cancer Therapy: Recent Progress and Perspectives." Journal of Medicinal Chemistry (ACS Publications). 1

  • Aytes, A., et al. "NSD2 is a conserved driver of metastatic prostate cancer progression." Nature Communications (NIH PMC).

  • [4] BenchChem Technical Support. "Spectroscopic Analysis of 2-(Hydrazinyl)quinoxaline Derivatives: A Technical Guide." BenchChem. 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride

Operational and Safety Blueprint: Handling 2-Hydrazino-6-methyl-3-phenylquinoline Hydrochloride As drug development professionals and synthetic chemists push the boundaries of molecular design, handling highly reactive i...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Blueprint: Handling 2-Hydrazino-6-methyl-3-phenylquinoline Hydrochloride

As drug development professionals and synthetic chemists push the boundaries of molecular design, handling highly reactive intermediates requires moving beyond basic compliance. 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride is a specialized reagent that presents a unique convergence of hazards. To build a truly secure laboratory environment, we must transition from merely following rules to understanding the mechanistic causality behind every safety protocol.

This guide provides the essential, field-proven logistical and safety frameworks required to handle this compound without compromising scientific integrity or personnel safety.

Mechanistic Hazard Profile: The Causality of Risk

To design an effective safety and Personal Protective Equipment (PPE) strategy, researchers must first understand why this specific molecule is dangerous. The risk profile is driven by three distinct molecular features:

  • The Hydrazine Moiety (Toxicity & Reactivity): Hydrazine derivatives are potent reducing agents and aggressive nucleophiles ()[1]. In biological systems, hydrazines can react with endogenous carbonyls—most notably pyridoxal phosphate (Vitamin B6)—acting as central nervous system depressants that can cause lethargy, seizures, and neuritis ()[2]. Furthermore, they are severe mucous membrane irritants and suspected carcinogens ()[3].

  • The Quinoline Core (Lipophilicity): The aromatic, bicyclic quinoline structure is highly lipophilic. This chemical property facilitates rapid dermal absorption ()[2]. If the compound contacts unprotected skin, the quinoline core acts as a penetrant, accelerating the systemic circulation of the toxic hydrazine payload.

  • The Hydrochloride Salt Form (Aerosolization): While the HCl salt improves aqueous solubility for biological assays, it renders the compound as a fine, hygroscopic crystalline powder. Hydrochloride salts of organic molecules are notoriously prone to accumulating static charge. When manipulated with metal spatulas, electrostatic repulsion causes the powder to aerosolize, creating a severe inhalation hazard that easily bypasses standard dermal controls.

Quantitative Risk Assessment

Because specific occupational exposure limits for this exact derivative are not universally standardized, we must apply the stringent baseline limits established for the hydrazine pharmacophore.

Table 1: Physicochemical Properties and Baseline Exposure Limits

ParameterValue / GuidelineSource / Rationale
CAS Number 1172876-77-5Chemical Identifier ()[4]
Molecular Formula C16H16ClN3Chemical Structure ()[5]
OSHA PEL (Hydrazine Base) 1.0 ppm (TWA, 8-hour)Enforceable federal limit ()[6]
NIOSH REL (Hydrazine Base) 0.03 ppm (2-hour limit)Recommended exposure limit ()[3]
ACGIH TLV (Hydrazine Base) 0.01 ppm (TWA, Skin designation)Low-risk exposure level ()[6]
Primary Exposure Routes Inhalation (Dust), Dermal AbsorptionDriven by lipophilicity and salt form ()[2]

Tiered Personal Protective Equipment (PPE) Matrix

Because of the compound's ability to be readily absorbed through the skin and respiratory tracts ()[2], standard laboratory PPE is insufficient. The following matrix is mandatory for all handling:

  • Dermal Protection: Double-gloving with extended-cuff nitrile gloves.

    • Causality: Nitrile provides a robust chemical barrier against the lipophilic free base. Double-gloving ensures that if the outer glove is contaminated by the hygroscopic salt (which can dissolve in ambient skin moisture), the inner glove maintains the sterile barrier.

  • Respiratory Protection: All powder manipulation must occur within a certified Ventilated Balance Enclosure (VBE) or isolator. If engineering controls are compromised, a NIOSH-approved P100 particulate respirator or Powered Air-Purifying Respirator (PAPR) is required ()[7].

    • Causality: The HCl salt dust presents a severe inhalation risk that standard surgical masks cannot filter.

  • Ocular Protection: Chemical splash goggles.

    • Causality: Hydrazine derivatives can cause severe irritation, burns, and irreversible corneal damage ()[3]. Standard safety glasses lack the orbital seal required to block aerosolized salt dust.

  • Body Protection: Disposable Tyvek sleeves worn over a flame-resistant lab coat.

    • Causality: Woven cotton lab coats can trap fine powders in their cuffs. Tyvek provides a smooth, impenetrable surface that prevents powder accumulation.

Hazard-to-Control Mapping

G cluster_0 Molecular Hazard Drivers cluster_1 Mandatory PPE & Engineering Controls Hydrazine Hydrazine Moiety (Nucleophilic Toxicity) Dermal Double Nitrile Gloves + Tyvek Sleeves Hydrazine->Dermal Prevents systemic absorption Decon Oxidative Decon (5% Hypochlorite) Hydrazine->Decon Requires chemical destruction Quinoline Quinoline Core (High Lipophilicity) Quinoline->Dermal Blocks transdermal transport Salt HCl Salt State (Static Aerosolization) Resp P100 Respirator or VBE Isolator Salt->Resp Mitigates dust inhalation

Fig 1: Mechanistic causality mapping between molecular features and required safety controls.

Operational Protocols: Self-Validating Systems

To ensure absolute safety, protocols must be designed as self-validating systems—meaning the procedure itself proves it was executed correctly before the operator moves to the next step.

Methodology 1: Static-Free Weighing and Transfer Protocol

This protocol is designed to prevent the aerosolization of the HCl salt during massing.

  • Preparation: Verify the Ventilated Balance Enclosure (VBE) is operating with an inward face velocity of 75–100 feet per minute. Don all required PPE.

  • Static Elimination (Critical Step): Place an ionizing anti-static bar or use an anti-static gun inside the VBE. Causality: Neutralizing the electrostatic charge on the microcrystalline HCl salt prevents the powder from repelling off the spatula and becoming airborne.

  • Containment: Place a static-dissipative weigh boat on the balance. Tare the balance.

  • Transfer: Using a ceramic or PTFE-coated spatula (to further reduce static transfer), carefully weigh the required mass of the compound.

  • Sealing: Transfer the powder into a pre-tared, sealable vial. Cap the vial before removing it from the VBE.

  • Validation (Self-Validating Step): After sealing the transfer vial, pass a handheld static meter over the container. A reading of 0 kV confirms that the static elimination was successful, ensuring no powder will repel onto the exterior of the vial or the operator's gloves during transport.

Methodology 2: Oxidative Neutralization of Hydrazine Waste

Hydrazine waste cannot be disposed of in standard solvent waste streams due to its reactivity. It must be chemically destroyed via oxidation ()[7].

  • Dilution: In a dedicated secondary containment tray inside a fume hood, dilute the aqueous hydrazine waste stream with water until the concentration is below 5% ()[7].

  • Thermal Control: Place the reaction flask in an ice-water bath. Causality: The oxidation of hydrazines is highly exothermic; thermal control prevents runaway boiling and the release of toxic vapors.

  • Oxidation: Slowly add a weak oxidizing agent, such as 5% sodium hypochlorite (household bleach), dropwise while stirring vigorously ()[7].

  • Observation: Monitor for the evolution of nitrogen gas (bubbling), which confirms the destruction of the hydrazine pharmacophore.

  • Validation (Self-Validating Step): Use a colorimetric hydrazine test strip (or p-dimethylaminobenzaldehyde spot test) on a small aliquot to verify that the hydrazine concentration has reached 0 ppm. The absence of color change provides immediate, empirical validation that the toxic pharmacophore has been successfully destroyed before the waste leaves the fume hood.

  • Disposal: Once validated, adjust the pH to 6-8 and dispose of the neutralized solution according to local Environmental Health and Safety (EHS) guidelines.

References

  • NextSDS. "2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride — Chemical Substance Information." NextSDS Substance Database. [Link]

  • Defense Technical Information Center (DTIC). "Safety and Handling of Hydrazine." DTIC Technical Reports. [Link]

  • CORE Scholar, Wright State University. "Best Practices: Emergency Medical Management to Hydrazine Exposure." Wright State University CORE Scholar. [Link]

  • ACS Publications. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development.[Link]

  • New Jersey Department of Health. "Hydrazine - Hazardous Substance Fact Sheet." NJ Health Right to Know.[Link]

Sources

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